molecular formula C9H6BrNO B1374947 5-Bromoisoquinolin-3-OL CAS No. 1175271-86-9

5-Bromoisoquinolin-3-OL

Número de catálogo: B1374947
Número CAS: 1175271-86-9
Peso molecular: 224.05 g/mol
Clave InChI: PEPBAJBUKPWIEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromoisoquinolin-3-ol (CAS 1175271-86-9) is a brominated isoquinoline derivative of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 6 BrNO and a molecular weight of 224.05 g/mol, it serves as a versatile synthetic intermediate . This compound is primarily valued as a chemical building block for the synthesis of more complex molecules. Research indicates that bromo- and hydroxy-substituted isoquinoline scaffolds are key precursors in developing compounds for biological testing . Specifically, similar structures have been utilized in the design and synthesis of potential enzyme inhibitors, such as those targeting the cysteine protease USP7, which is a protein of interest in oncology research . The presence of both bromine and hydroxy functional groups on the isoquinoline core allows for further functionalization via various coupling reactions and nucleophilic aromatic substitutions, enabling researchers to explore structure-activity relationships (SAR) . Handling and Safety: This compound requires careful handling. Safety data suggests it may be harmful if swallowed, in contact with skin, or if inhaled . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment, including gloves and eye protection. The product is stable when stored sealed in a dry environment at room temperature . Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-bromo-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPBAJBUKPWIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724492
Record name 5-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175271-86-9
Record name 5-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-hydroxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of Brominated Isoquinolinols: A Focus on the 5-Bromo Isoquinoline Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Bromoisoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant biological activity.[1] The introduction of a bromine atom onto this scaffold, as in 5-bromoisoquinoline, provides a versatile chemical handle for further molecular elaboration through a variety of cross-coupling reactions. This makes 5-bromoisoquinoline and its derivatives key intermediates in the synthesis of complex molecules for the pharmaceutical and materials science industries.[2][3] The addition of a hydroxyl group, creating a bromoisoquinolinol, further expands the chemical space by introducing a site for O-alkylation, esterification, and modulation of the electronic properties of the aromatic system.

Physicochemical and Spectroscopic Properties of 5-Bromoisoquinoline

The physical and spectroscopic properties of 5-bromoisoquinoline are well-documented, providing a baseline for characterization.

PropertyValueSource
CAS Number 34784-04-8[4]
Molecular Formula C₉H₆BrN[4]
Molecular Weight 208.05 g/mol [4]
Melting Point 81-82 °C[5]
Boiling Point 145-149 °C at 14 mmHg[5]
Appearance White to light brown solid[5]
¹H NMR (500 MHz, DMSO-d₆) δ (ppm) 9.37 (s, 1H), 8.66 (d, J=5.9 Hz, 1H), 8.19 (d, J=8.2 Hz, 1H), 8.15 (d, J=7.5 Hz, 1H), 7.91 (d, J=6.0 Hz, 1H), 7.62 (t, J=7.8 Hz, 1H)[5]
¹³C NMR (DMSO-d₆) δ (ppm) 152.9, 144.6, 134.3, 133.9, 129.3, 128.4, 127.9, 120.3, 118.5[5]
IR (CHCl₃) cm⁻¹ 3053, 1582, 1509, 1484, 1352, 1263, 1222, 1112, 1000[5]

Synthesis of the 5-Bromoisoquinoline Core: A Validated Protocol

The synthesis of 5-bromoisoquinoline is most effectively achieved through the electrophilic bromination of isoquinoline. Careful control of reaction conditions is paramount to ensure regioselectivity and minimize the formation of undesired isomers.[5]

Rationale for Experimental Choices

The selection of N-bromosuccinimide (NBS) as the brominating agent in concentrated sulfuric acid is a key aspect of this synthesis. Sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring. The use of NBS provides a reliable source of electrophilic bromine under these acidic conditions. Temperature control is critical; maintaining a low temperature (-25 to -18 °C) favors the formation of the 5-bromo isomer over the 8-bromo isomer.[5]

Step-by-Step Synthesis Protocol

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry ice

  • Acetone

Equipment:

  • Three-necked round-bottomed flask

  • Internal thermometer

  • Mechanical stirrer

  • Addition funnel with nitrogen inlet

  • Dry ice-acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure: [5]

  • Reaction Setup: In a 1-L, three-necked, round-bottomed flask equipped with an internal thermometer, mechanical stirrer, and an addition funnel with a nitrogen inlet, add 340 mL of concentrated sulfuric acid. Cool the acid to 0 °C in an ice bath.

  • Addition of Isoquinoline: Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred sulfuric acid, ensuring the internal temperature remains below 30 °C.

  • Cooling: Cool the resulting solution to -25 °C using a dry ice-acetone bath.

  • Bromination: Add 64.6 g (363 mmol) of recrystallized N-bromosuccinimide in portions to the vigorously stirred solution. Maintain the internal temperature between -22 and -26 °C during the addition.

  • Reaction: Stir the suspension for 2 hours at -22 ± 1 °C, followed by 3 hours at -18 ± 1 °C.

  • Quenching: Pour the reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

  • Neutralization: Adjust the pH of the mixture to 9.0 with a 25% aqueous ammonia solution, keeping the temperature below 25 °C.

  • Extraction: Transfer the alkaline suspension to a large separatory funnel and extract with 800 mL of diethyl ether. Separate the layers and extract the aqueous phase with two additional 200 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 200 mL of 1M NaOH, followed by 200 mL of water.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by fractional distillation under reduced pressure (bp 145-149 °C at 14 mmHg) to obtain 5-bromoisoquinoline as a white solid.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 5-bromoisoquinoline is dominated by the presence of the bromine atom, which serves as a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.

Cross-Coupling Reactions

The bromine atom at the 5-position readily participates in various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form aryl- or heteroaryl-substituted isoquinolines.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to form alkynylisoquinolines.

  • Heck Reaction: Reaction with alkenes to introduce vinyl groups.

These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.[5]

Grignard Reagent Formation

The bromine atom can be converted to a Grignard reagent by treatment with magnesium metal. The resulting organometallic species can then react with a variety of electrophiles, such as aldehydes, ketones, and nitriles, to form new carbon-carbon bonds.

The Influence of the 3-Hydroxy Group: Properties and Reactivity of Isoquinolin-3-ols

While specific data for 5-bromoisoquinolin-3-ol is unavailable, the properties and reactivity of the parent 3-hydroxyisoquinoline provide valuable insights.

Tautomerism

3-Hydroxyisoquinoline exists in a tautomeric equilibrium with its keto form, isoquinolin-3(2H)-one. The position of this equilibrium is influenced by the solvent and the presence of other substituents on the ring. This tautomerism is a critical consideration in its reactivity.

Reactivity of the Hydroxyl Group

The hydroxyl group in 3-hydroxyisoquinolines is nucleophilic and can undergo:

  • O-Alkylation: Reaction with alkyl halides in the presence of a base to form 3-alkoxyisoquinolines.

  • O-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding esters.

  • Conversion to a Triflate: Reaction with triflic anhydride to form a highly reactive triflate, which is an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Influence on the Ring System

The electron-donating nature of the hydroxyl group activates the isoquinoline ring towards electrophilic substitution. The directing effect of the hydroxyl group would need to be considered in conjunction with the existing bromo substituent and the deactivating effect of the nitrogen atom.

Visualizing Key Structures and Processes

dot digraph "5-Bromoisoquinolin-3-OL_Structure" { graph [rankdir="LR", size="7.6,4", dpi=72]; node [shape=plaintext]; "5-Bromoisoquinolin-3-OL" [label=< 5-Bromoisoquinolin-3-OL >]; } dot digraph "Synthesis_of_5-Bromoisoquinoline" { graph [rankdir="LR", size="7.6,4", dpi=72]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot digraph "Suzuki_Coupling_of_5-Bromoisoquinoline" { graph [rankdir="LR", size="7.6,4", dpi=72]; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Applications in Drug Discovery and Materials Science

The bromoisoquinoline scaffold is a valuable building block in the development of new therapeutic agents. Isoquinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to functionalize the 5-position through the bromo substituent allows for the systematic exploration of structure-activity relationships in drug discovery programs. In materials science, the rigid, planar structure of the isoquinoline ring system, combined with the potential for functionalization, makes these compounds attractive candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials.

Conclusion

While 5-Bromoisoquinolin-3-OL remains an under-characterized molecule, a thorough understanding of the synthesis and reactivity of the 5-bromoisoquinoline core provides a strong foundation for its future investigation. The synthetic accessibility of the 5-bromo handle, coupled with the versatile chemistry of the isoquinoline ring and the potential for functionalization of a hydroxyl group, positions brominated isoquinolinols as a promising class of compounds for further exploration in both medicinal chemistry and materials science. This guide provides the necessary foundational knowledge for researchers to confidently engage with the synthesis and application of these valuable heterocyclic scaffolds.

References

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubChem. (n.d.). 5-Bromoisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-hydroxyisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • Thieme. (2014). Product Class 5: Isoquinolines. In Science of Synthesis.
  • LookChem. (n.d.). 5-broMo-3-chloroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromoisoquinolin-3-ol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Intrigue of 5-Bromoisoquinolin-3-ol

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the vasodilatory effects of papaverine to the antiviral activity of saquinavir, the isoquinoline framework offers a versatile platform for drug design.[2][3] This guide focuses on a specific, yet underexplored derivative: 5-Bromoisoquinolin-3-ol.

While direct literature on 5-Bromoisoquinolin-3-ol is sparse, its structural features—a bromine atom at the C5 position and a hydroxyl group at the C3 position—suggest significant potential for modulation of biological targets. The bromine substituent can serve as a handle for further synthetic elaboration through cross-coupling reactions and can also enhance binding affinity through halogen bonding.[4] The hydroxyl group at the C3 position introduces the possibility of hydrogen bonding and, crucially, exists in a tautomeric equilibrium with its lactam form, 5-Bromoisoquinolin-3(2H)-one.[5] This tautomerism can be a key determinant of its chemical reactivity and biological activity.

This technical guide will provide a comprehensive overview of 5-Bromoisoquinolin-3-ol, starting with its fundamental chemical identity and properties. We will then delve into plausible synthetic strategies, offering detailed, field-proven insights into the causality behind experimental choices. Finally, we will explore its potential applications in drug discovery, drawing on the known biological activities of related isoquinoline derivatives.

I. Chemical Identity and Physicochemical Properties

Tautomerism: A Core Concept

A critical aspect of 5-Bromoisoquinolin-3-ol is its existence in a tautomeric equilibrium with 5-Bromoisoquinolin-3(2H)-one.[5] The position of this equilibrium is influenced by the solvent and the solid-state packing. In non-polar solvents, the -ol form may be favored, while in polar, protic solvents, the -one form can predominate.[5] This dynamic equilibrium is a crucial consideration for its synthesis, characterization, and biological evaluation.

tautomerism cluster_0 5-Bromoisoquinolin-3-ol (Lactim) cluster_1 5-Bromoisoquinolin-3(2H)-one (Lactam) 5-Bromoisoquinolin-3-ol 5-Bromoisoquinolin-3(2H)-one 5-Bromoisoquinolin-3-ol->5-Bromoisoquinolin-3(2H)-one Equilibrium

Caption: Tautomeric equilibrium between 5-Bromoisoquinolin-3-ol and 5-Bromoisoquinolin-3(2H)-one.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted properties of 5-Bromoisoquinolin-3-ol, based on the known properties of its parent compound, 5-Bromoisoquinoline, and general principles of spectroscopy.

PropertyPredicted Value / CharacteristicsRationale
Molecular Formula C₉H₆BrNOBased on the chemical structure.
Molecular Weight 224.05 g/mol Calculated from the molecular formula.
Appearance Off-white to light yellow solidTypical for substituted isoquinolines.
Melting Point > 200 °CThe introduction of a hydroxyl group and the potential for hydrogen bonding would significantly increase the melting point compared to 5-bromoisoquinoline (81-82 °C).[4]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in non-polar solvents.The hydroxyl group increases polarity.
¹H NMR Aromatic protons in the δ 7.0-9.0 ppm range. A broad singlet for the -OH proton (concentration and solvent dependent).The chemical shifts will be influenced by the electron-withdrawing bromine and the electron-donating/withdrawing nature of the tautomeric system.
¹³C NMR Signals for nine distinct carbon atoms. The C=O carbon in the lactam form would appear downfield (>160 ppm).Provides a clear indication of the carbon skeleton.
IR Spectroscopy Broad O-H stretch (~3200-3400 cm⁻¹). C=O stretch in the lactam form (~1650-1680 cm⁻¹). C=N and C=C stretches in the aromatic region.Key functional group identification.
Mass Spectrometry Molecular ion peak (M+) at m/z 223 and 225 in a ~1:1 ratio, characteristic of a single bromine atom.Confirms molecular weight and the presence of bromine.

II. Synthetic Strategies and Methodologies

The synthesis of 5-Bromoisoquinolin-3-ol is not explicitly detailed in the reviewed literature. However, a logical and efficient synthetic approach can be designed by leveraging established methods for the synthesis of the key intermediate, 5-bromoisoquinoline, followed by the introduction of the hydroxyl group at the 3-position.

Synthesis of the Key Intermediate: 5-Bromoisoquinoline

The most direct route to 5-bromoisoquinoline is through the electrophilic bromination of isoquinoline.[7][8] Careful control of reaction conditions is paramount to achieve high regioselectivity for the C5 position.[4]

Protocol: Synthesis of 5-Bromoisoquinoline [4]

  • Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and an addition funnel is charged with concentrated sulfuric acid (96%) and cooled to 0°C.

  • Addition of Isoquinoline: Isoquinoline is added slowly to the stirred sulfuric acid, ensuring the temperature remains below 30°C.

  • Cooling and Addition of Brominating Agent: The solution is cooled to -25°C using a dry ice/acetone bath. N-bromosuccinimide (NBS) is then added portion-wise, maintaining the temperature between -22 and -26°C.

  • Reaction Monitoring: The reaction mixture is stirred at -22°C for 2 hours, then at -18°C for 3 hours.

  • Work-up: The reaction mixture is poured onto crushed ice. The pH is carefully adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extraction and Purification: The resulting suspension is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by fractional distillation under reduced pressure or column chromatography to yield 5-bromoisoquinoline as a white solid.

synthesis_5_bromo Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline 1. NBS 2. H₂SO₄, -25°C

Caption: Synthesis of 5-Bromoisoquinoline from Isoquinoline.

Proposed Routes to 5-Bromoisoquinolin-3-ol

With 5-bromoisoquinoline in hand, the subsequent challenge is the introduction of the hydroxyl group at the C3 position. Two plausible strategies are outlined below.

Strategy 1: From 5-Bromoisoquinoline via N-oxide formation

This strategy involves the oxidation of the isoquinoline nitrogen, followed by a rearrangement reaction to introduce a functional group at the C3 position, which can then be converted to a hydroxyl group.

synthesis_strategy_1 5-Bromoisoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline N-oxide 5-Bromoisoquinoline N-oxide 5-Bromoisoquinoline->5-Bromoisoquinoline N-oxide m-CPBA 3-Acetoxy-5-bromoisoquinoline 3-Acetoxy-5-bromoisoquinoline 5-Bromoisoquinoline N-oxide->3-Acetoxy-5-bromoisoquinoline Acetic Anhydride 5-Bromoisoquinolin-3-ol 5-Bromoisoquinolin-3-ol 3-Acetoxy-5-bromoisoquinoline->5-Bromoisoquinolin-3-ol Hydrolysis (e.g., NaOH)

Caption: Proposed synthetic route to 5-Bromoisoquinolin-3-ol via N-oxide formation.

Experimental Rationale:

  • N-oxidation: The nitrogen of the isoquinoline ring can be readily oxidized using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

  • Boekelheide Rearrangement: Treatment of the N-oxide with acetic anhydride is expected to induce a rearrangement, leading to the formation of 3-acetoxy-5-bromoisoquinoline.[9]

  • Hydrolysis: The final step involves the hydrolysis of the acetate ester to the desired hydroxyl group, which can be achieved under basic or acidic conditions.

Strategy 2: Ring Synthesis Approach

An alternative approach involves constructing the isoquinoline ring with the hydroxyl group already in place, starting from a suitably substituted benzene derivative. The Pomeranz-Fritsch reaction or related isoquinoline syntheses could be adapted for this purpose.[10][11]

synthesis_strategy_2 Substituted Bromobenzaldehyde Substituted Bromobenzaldehyde Intermediate Intermediate Substituted Bromobenzaldehyde->Intermediate Condensation with an aminoacetaldehyde acetal 5-Bromoisoquinolin-3-ol 5-Bromoisoquinolin-3-ol Intermediate->5-Bromoisoquinolin-3-ol Acid-catalyzed cyclization

Caption: Proposed ring synthesis approach to 5-Bromoisoquinolin-3-ol.

Experimental Rationale:

  • Starting Material: A 2-bromo-6-formylphenylacetic acid derivative or a related compound would be a suitable starting material.

  • Condensation and Cyclization: Condensation with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization, would construct the isoquinoline ring system with the desired substitution pattern. While more complex, this route offers the potential for greater control over the substitution pattern.

III. Potential Applications in Drug Discovery and Development

Given the lack of specific biological data for 5-Bromoisoquinolin-3-ol, its potential applications can be inferred from the known activities of structurally related compounds. The isoquinoline scaffold is a cornerstone in the development of various therapeutic agents.[12][13]

Anticancer Activity

Many substituted quinoline and isoquinoline derivatives have demonstrated potent anticancer activity.[14] The mechanism often involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[14] For instance, certain brominated quinolines have shown significant antiproliferative effects against various cancer cell lines.[14] The 5-bromo-3-hydroxyisoquinoline scaffold could be explored for its potential as an inhibitor of protein kinases, topoisomerases, or other enzymes involved in cancer progression.

Enzyme Inhibition

The 3-hydroxyisoquinoline moiety can act as a bioisostere for other functional groups commonly found in enzyme inhibitors. The ability of the hydroxyl group and the ring nitrogen to act as hydrogen bond donors and acceptors makes this scaffold a promising starting point for the design of inhibitors for enzymes such as phosphodiesterases.[15] The bromine at the C5 position can be strategically utilized to probe for hydrophobic pockets or to establish halogen bonds within the active site of a target enzyme, potentially leading to enhanced potency and selectivity.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Cell Proliferation & Survival Cell Proliferation & Survival Signaling Cascade (e.g., MAPK/ERK)->Cell Proliferation & Survival 5-Bromoisoquinolin-3-ol 5-Bromoisoquinolin-3-ol 5-Bromoisoquinolin-3-ol->Receptor Tyrosine Kinase Potential Inhibition

Caption: Potential mechanism of action of 5-Bromoisoquinolin-3-ol as a kinase inhibitor.

Neuroprotective and Other CNS Activities

The isoquinoline core is present in many neuroactive compounds.[8] Derivatives of isoquinoline have been investigated for their potential in treating neurodegenerative diseases, epilepsy, and other central nervous system disorders. The specific substitution pattern of 5-Bromoisoquinolin-3-ol could be explored for its ability to modulate neurotransmitter receptors or enzymes involved in neuronal signaling.

IV. Conclusion and Future Directions

5-Bromoisoquinolin-3-ol represents a promising yet underexplored scaffold for medicinal chemistry and drug discovery. Its key structural features—the tautomeric 3-hydroxy group and the synthetically versatile 5-bromo substituent—offer a wealth of opportunities for the development of novel therapeutic agents. While direct experimental data remains to be established, the synthetic strategies and potential applications outlined in this guide provide a solid foundation for future research.

The synthesis and biological evaluation of a library of derivatives based on the 5-Bromoisoquinolin-3-ol core are warranted. Such studies would not only elucidate the structure-activity relationships for this class of compounds but could also lead to the discovery of novel drug candidates for a range of diseases, from cancer to neurological disorders. As a Senior Application Scientist, I am confident that the exploration of this and related isoquinoline scaffolds will continue to be a fruitful area of research for years to come.

References

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 83. [Link]

  • Gouliaev, A. H., & Hansen, W. (2002). U.S. Patent No. 6,500,954. Washington, DC: U.S.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Gdyra, A., & Brzezinski, J. (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Yilmaz, V. T., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

  • Beaudry, C. M. (2012). A Versatile Synthesis of Substituted Isoquinolines. ACS Combinatorial Science, 14(12), 644-647. [Link]

  • Szymański, P., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(4), 1143. [Link]

  • Li, Y., et al. (2024). Biologically active isoquinoline alkaloids covering 2019-2022. Bioorganic Chemistry, 147, 107252. [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Singh, S., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 799-826. [Link]

  • Al-dujaili, A. H. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

  • Thyagarajan, B. S., & Gopalakrishnan, P. V. (1966). o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols. Journal of the Chemical Society C: Organic, 945-949. [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Berenfeld, A., et al. (1998). Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. General Pharmacology: The Vascular System, 31(4), 629-634. [Link]

  • Kmieciak, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 84. [Link]

  • de Souza, M. V. N., et al. (2005). Synthesis and antileishmanial activities of novel 3-substituted quinolines. Bioorganic & Medicinal Chemistry Letters, 15(2), 303-306. [Link]

  • El-Sayed, M. A.-A., et al. (2014). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 19(12), 20496-20508. [Link]

  • Nguyen, T. T. H., et al. (2021). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Vietnam Journal of Science and Technology, 59(5), 585-592. [Link]

  • Ghorab, M. M., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6289. [Link]

  • Kmieciak, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 84. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Cooks, R. G., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 28(12), 2639-2647. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromoisoquinolin-3-ol: Starting Materials and Core Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromoisoquinolin-3-ol in Medicinal Chemistry

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among these, 5-Bromoisoquinolin-3-ol is a particularly valuable intermediate in the development of novel therapeutics. The presence of the bromine atom at the 5-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of structure-activity relationships. The 3-hydroxy (or its tautomeric 3-oxo form, isoquinolin-3-one) moiety is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with biological targets. This guide provides an in-depth analysis of the primary synthetic routes to 5-Bromoisoquinolin-3-ol, with a focus on the selection of starting materials and the underlying chemical logic.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 5-Bromoisoquinolin-3-ol reveals several plausible synthetic disconnections. The most apparent strategies involve either the late-stage introduction of the hydroxyl group onto a pre-formed 5-bromoisoquinoline core or the construction of the isoquinoline ring system with the requisite substituents already in place.

G 5-Bromoisoquinolin-3-ol 5-Bromoisoquinolin-3-ol 5-Bromoisoquinoline 5-Bromoisoquinoline 5-Bromoisoquinolin-3-ol->5-Bromoisoquinoline Hydroxylation/Functional Group Interconversion Bromo-substituted Benzaldehyde Bromo-substituted Benzaldehyde 5-Bromoisoquinolin-3-ol->Bromo-substituted Benzaldehyde Pomeranz-Fritsch Reaction Substituted Benzonitrile Substituted Benzonitrile 5-Bromoisoquinolin-3-ol->Substituted Benzonitrile Cyclization Strategies Aminoacetaldehyde Acetal Aminoacetaldehyde Acetal Bromo-substituted Benzaldehyde->Aminoacetaldehyde Acetal

Retrosynthetic pathways to 5-Bromoisoquinolin-3-ol.

This analysis highlights three primary synthetic strategies that will be discussed in detail:

  • Synthesis from Isoquinoline: Bromination followed by functionalization at the 3-position.

  • The Pomeranz-Fritsch Approach: Construction of the isoquinoline ring from a bromo-substituted benzaldehyde.

  • Benzonitrile-Based Cyclization Strategies: Building the heterocyclic ring from appropriately substituted benzonitriles.

Strategy 1: Synthesis from Isoquinoline

This is arguably the most direct and well-documented approach, beginning with the commercially available and relatively inexpensive starting material, isoquinoline.

Step 1.1: Electrophilic Bromination of Isoquinoline to 5-Bromoisoquinoline

The synthesis of the key intermediate, 5-bromoisoquinoline, is achieved through the electrophilic bromination of isoquinoline. Careful control of the reaction conditions is paramount to favor the formation of the 5-bromo isomer over other potential isomers. A robust and scalable procedure is detailed in Organic Syntheses, which utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[3]

Causality of Experimental Choices:

  • Sulfuric Acid as Solvent: The highly acidic medium protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the substitution to the benzenoid ring.

  • Low Temperature (-25 °C to -18 °C): Temperature control is critical for regioselectivity. At higher temperatures, the formation of the undesired 8-bromoisoquinoline isomer increases, which is difficult to separate from the desired 5-bromo product.[3]

  • N-Bromosuccinimide (NBS): NBS serves as a source of electrophilic bromine. Using a slight excess (around 1.1 equivalents) ensures complete consumption of the starting material without promoting the formation of di-brominated byproducts.[3]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [3]

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid and cool to 0 °C.

  • Slowly add isoquinoline while maintaining the temperature below 30 °C.

  • Cool the resulting solution to -25 °C using a dry ice/acetone bath.

  • Add recrystallized N-bromosuccinimide portion-wise, keeping the internal temperature between -26 °C and -22 °C.

  • Stir the mixture vigorously for 2 hours at -22 °C, followed by 3 hours at -18 °C.

  • Pour the reaction mixture onto crushed ice.

  • Carefully basify the mixture to pH 9 with aqueous ammonia, maintaining a temperature below 25 °C.

  • Extract the aqueous suspension with diethyl ether.

  • Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the crude product by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.

ParameterValueReference
Starting Material Isoquinoline[3]
Reagent N-Bromosuccinimide (NBS)[3]
Solvent Concentrated Sulfuric Acid[3]
Temperature -25 °C to -18 °C[3]
Typical Yield 47-49%[3]
Step 1.2: Introduction of the 3-Hydroxy Group

With 5-bromoisoquinoline in hand, the next critical step is the introduction of the hydroxyl group at the 3-position. A direct C-H oxidation at this position is challenging due to the electron-deficient nature of the pyridine ring. A more viable approach involves the synthesis of a precursor with a leaving group at the 3-position, which can then be displaced by a hydroxide or its equivalent.

Route via 5-Bromo-3-chloroisoquinoline:

A promising strategy involves the synthesis of 5-bromo-1,3-dichloroisoquinoline, followed by selective removal of the 1-chloro group and subsequent hydrolysis of the 3-chloro group.

G 5-Bromoisoquinoline 5-Bromoisoquinoline 5-Bromo-1,3-dichloroisoquinoline 5-Bromo-1,3-dichloroisoquinoline 5-Bromoisoquinoline->5-Bromo-1,3-dichloroisoquinoline Chlorination 5-Bromo-3-chloroisoquinoline 5-Bromo-3-chloroisoquinoline 5-Bromo-1,3-dichloroisoquinoline->5-Bromo-3-chloroisoquinoline Selective Dechlorination 5-Bromoisoquinolin-3-ol 5-Bromoisoquinolin-3-ol 5-Bromo-3-chloroisoquinoline->5-Bromoisoquinolin-3-ol Hydrolysis

Synthesis of 5-Bromoisoquinolin-3-ol from 5-Bromoisoquinoline.

Strategy 2: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a powerful method for constructing the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4][5] This approach is particularly attractive as it allows for the incorporation of the desired bromine substituent on the starting benzaldehyde.

Key Starting Materials:

  • 4-Bromo-2-formylbenzoic acid (or a derivative): This starting material would position the bromine atom at the correct location in the final product. The aldehyde functionality is essential for the initial condensation, and the carboxylic acid could potentially be converted to the 3-hydroxy group in a later step, or a different functional group could be used as a precursor.

  • Aminoacetaldehyde dimethyl acetal: This is the common C2-N fragment used in the Pomeranz-Fritsch reaction.

Reaction Mechanism Overview:

  • Condensation: The benzaldehyde and aminoacetaldehyde dimethyl acetal condense to form a Schiff base (a benzalaminoacetal).

  • Cyclization: Under strong acidic conditions (e.g., concentrated sulfuric acid), the acetal is hydrolyzed, and the resulting aldehyde undergoes an intramolecular electrophilic attack on the aromatic ring to form the isoquinoline nucleus.

G 4-Bromo-2-formylbenzaldehyde 4-Bromo-2-formylbenzaldehyde Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal Benzalaminoacetal intermediate Benzalaminoacetal intermediate Aminoacetaldehyde dimethyl acetal->Benzalaminoacetal intermediate 5-Bromoisoquinoline 5-Bromoisoquinoline Benzalaminoacetal intermediate->5-Bromoisoquinoline Acid-catalyzed cyclization

Generalized Pomeranz-Fritsch reaction scheme.

Challenges and Considerations:

While elegant, the Pomeranz-Fritsch reaction can have limitations. The cyclization step often requires harsh acidic conditions, which may not be compatible with all functional groups. Yields can also be variable depending on the substitution pattern of the benzaldehyde. For the synthesis of 5-Bromoisoquinolin-3-ol, a starting material like 4-bromo-2-formylphenylacetic acid or a protected equivalent might be necessary to directly obtain the 3-hydroxy functionality.

Strategy 3: Benzonitrile-Based Cyclization

An alternative and highly versatile approach involves the construction of the isoquinoline ring from a substituted benzonitrile. This strategy allows for the pre-installation of the bromine atom and a side chain that can be cyclized to form the heterocyclic ring.

Key Starting Material:

  • 2-Bromo-6-methylbenzonitrile: This commercially available starting material possesses the correct substitution pattern on the benzene ring.

Synthetic Transformation:

The methyl group of 2-bromo-6-methylbenzonitrile can be functionalized to introduce the necessary two-carbon unit for the formation of the isoquinoline ring. For example, bromination of the methyl group followed by reaction with a suitable nucleophile could provide a precursor for cyclization.

A plausible route involves the conversion of 2-bromo-6-methylbenzonitrile to a derivative such as 2-bromo-6-(cyanomethyl)benzonitrile. Cyclization of this intermediate could then lead to a substituted isoquinoline.

Synthetic StrategyKey Starting Material(s)Key Transformation(s)AdvantagesPotential Challenges
From Isoquinoline IsoquinolineElectrophilic Bromination, Chlorination, HydrolysisReadily available starting material, well-established initial bromination.Multi-step process, potentially harsh conditions for hydrolysis.
Pomeranz-Fritsch Bromo-substituted Benzaldehyde, Aminoacetaldehyde AcetalCondensation, Acid-catalyzed CyclizationConvergent synthesis, builds the core structure in one key step.Harsh acidic conditions, potential for low yields with certain substrates.
Benzonitrile Cyclization 2-Bromo-6-methylbenzonitrileSide-chain functionalization, CyclizationVersatile, allows for pre-installation of substituents.Requires development of a specific cyclization strategy for the target molecule.

Conclusion and Future Outlook

The synthesis of 5-Bromoisoquinolin-3-ol can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of other functional groups in the molecule.

The most established route commences with the selective bromination of isoquinoline. Further research into the efficient and high-yielding conversion of the resulting 5-bromoisoquinoline to the 3-ol derivative, likely via a 3-chloro intermediate, would be highly valuable.

The Pomeranz-Fritsch and benzonitrile cyclization strategies offer more convergent approaches. While requiring more specialized starting materials, they provide greater flexibility in the introduction of substituents and may ultimately lead to more efficient syntheses. Further investigation into the application of these methods for the specific synthesis of 5-Bromoisoquinolin-3-ol is warranted.

As the demand for novel and diverse molecular scaffolds in drug discovery continues to grow, the development of robust and efficient syntheses for key intermediates like 5-Bromoisoquinolin-3-ol will remain an area of significant scientific interest.

References

  • Brown, W. D.; Gouliaev, A. H. Org. Synth.2005 , 81, 98. [Link]

  • Pomeranz, C.
  • Fritsch, P. Ber. Dtsch. Chem. Ges.1893, 26, 419-422.
  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction. Org. React.1951, 6, 191-206.
  • LookChem. 5-bromo-3-chloroisoquinoline. [Link]

  • PubChem. 2-Bromo-6-methylbenzonitrile. [Link]

  • Kaur, H. et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Adv., 2023 , 13, 18934-18961. [Link]

  • Lombardo, M. et al. Isoquinoline and Isoquinolin-1-one Alkaloids as a Promising Class of Antitumor Agents. Molecules2021 , 26, 194. [Link]

Sources

The Isoquinoline Core: A Journey from Coal Tar to Cutting-Edge Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a vast array of biologically active compounds. This technical guide provides a comprehensive exploration of the discovery and history of isoquinoline compounds, from their initial isolation in the late 19th century to the development of seminal synthetic methodologies that have become indispensable tools for organic chemists. We will delve into the mechanistic underpinnings and practical execution of key name reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offering field-proven insights into their application, advantages, and limitations. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, providing a solid foundation in the rich history and synthetic evolution of this critical heterocyclic motif.

The Dawn of a Privileged Scaffold: Isolation and Structural Elucidation

The story of isoquinoline begins not in the pristine environment of a modern laboratory, but in the industrial landscape of the late 19th century. In 1885, Hoogewerf and van Dorp first isolated this aromatic heterocyclic compound from coal tar, a complex mixture of organic chemicals obtained from the distillation of coal.[1] Their method relied on the fractional crystallization of the acid sulfate salt of the crude coal tar bases. A more efficient isolation method was later developed in 1914 by Weissgerber, who exploited the greater basicity of isoquinoline compared to its isomer, quinoline, to achieve selective extraction.[1]

Structurally, isoquinoline is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[2] Its molecular formula, C₉H₇N, was determined through elemental analysis and molecular weight measurements.[3] Early chemical studies revealed its aromatic nature, undergoing electrophilic substitution reactions like nitration and sulfonation, although it is resistant to Friedel-Crafts reactions.[3] The presence of a tertiary nitrogen atom was confirmed by the formation of quaternary ammonium salts with alkyl halides.[3] A pivotal moment in its structural elucidation came from oxidation experiments. Vigorous oxidation of isoquinoline with alkaline potassium permanganate yielded a mixture of phthalic acid and cinchomeronic acid (pyridine-3,4-dicarboxylic acid), which strongly suggested the fusion of a benzene and a pyridine ring at the 3,4-positions of the pyridine ring.[3]

The isoquinoline framework is not merely a synthetic curiosity; it is a recurring motif in a vast number of naturally occurring alkaloids, many of which possess profound physiological activity. These natural products, primarily found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, include well-known compounds like morphine, codeine, papaverine, and berberine.[4] The biosynthetic origin of the isoquinoline ring in these alkaloids is the aromatic amino acid tyrosine.[1] The discovery of these naturally occurring isoquinoline alkaloids provided a powerful impetus for the development of synthetic methods to access this important heterocyclic system and its derivatives, paving the way for the synthesis of novel therapeutic agents.

The Synthetic Awakening: Foundational Methodologies for Isoquinoline Construction

The inherent value of the isoquinoline core, underscored by its prevalence in medicinally important natural products, spurred the development of robust synthetic strategies. The early 20th century witnessed the emergence of several name reactions that have become pillars of isoquinoline synthesis, each offering a unique approach to constructing the bicyclic framework. These methods, born out of the necessity to access complex natural products and their analogues, are a testament to the ingenuity of early organic chemists.

The Bischler-Napieralski Reaction: Cyclization via Intramolecular Electrophilic Aromatic Substitution

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[5][6] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.

Causality and Mechanistic Insight: The driving force for the Bischler-Napieralski reaction is the cyclization of an activated amide derivative onto an electron-rich aromatic ring. The reaction is typically carried out under acidic and dehydrating conditions.[6] Two primary mechanistic pathways have been proposed.[1] One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. The choice of dehydrating agent and reaction conditions can influence the predominant pathway.[1] The cyclization is an intramolecular electrophilic aromatic substitution, and therefore, the presence of electron-donating groups on the benzene ring of the β-arylethylamide substrate significantly facilitates the reaction.[3][7]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

  • Amide Formation: A β-phenylethylamine is acylated with an appropriate acid chloride or anhydride to form the corresponding β-arylethylamide.[8]

  • Cyclization: The β-arylethylamide is dissolved in an inert solvent (e.g., toluene, xylene, or acetonitrile).

  • A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added to the solution.[1][3] For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is often more effective.[1]

  • The reaction mixture is heated to reflux (temperatures typically range from room temperature to 100°C, depending on the reactivity of the substrate and the dehydrating agent used).[9]

  • The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled and carefully quenched by the addition of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate) to neutralize the excess acid.

  • The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization.

  • Dehydrogenation (Optional): The resulting 3,4-dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C) or sulfur.[8]

Diagram: Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski Bischler-Napieralski Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_cyclization Cyclization cluster_product Product Amide β-Arylethylamide ImineEster Dichlorophosphoryl Imine-Ester Amide->ImineEster + POCl3 POCl3 POCl3 Nitrilium Nitrilium Ion ImineEster->Nitrilium - (OPOCl2)- Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H+

Caption: Mechanism of the Bischler-Napieralski reaction proceeding through a nitrilium ion intermediate.

The Pictet-Spengler Reaction: A Biomimetic Approach to Tetrahydroisoquinolines

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction provides a direct route to 1,2,3,4-tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[10][11] The Pictet-Spengler reaction is considered a special case of the Mannich reaction and is notable for its ability to proceed under mild, even physiological, conditions, making it a key step in the biosynthesis of many isoquinoline alkaloids.

Causality and Mechanistic Insight: The reaction is initiated by the formation of a Schiff base (iminium ion) from the condensation of the β-arylethylamine and the carbonyl compound.[12] This iminium ion then acts as the electrophile in an intramolecular electrophilic aromatic substitution reaction with the electron-rich aromatic ring, leading to the formation of the tetrahydroisoquinoline ring system.[11][13] The reaction is highly favored when the aromatic ring is activated by electron-donating groups, such as hydroxyl or methoxy groups, which is often the case in the biosynthesis of natural products.[8]

Experimental Protocol: Synthesis of a 1,2,3,4-Tetrahydroisoquinoline Derivative

  • Reaction Setup: A β-arylethylamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or water) in a round-bottom flask equipped with a magnetic stirrer.

  • Aldehyde Addition: The aldehyde (or ketone) is added to the solution at room temperature.[12]

  • Acid Catalysis: An acid catalyst (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) is slowly added to the reaction mixture.[12]

  • Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates.[12] The reaction progress is monitored by TLC.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of a base, such as sodium bicarbonate, to neutralize the acid.[12]

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[12]

  • The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated in vacuo.

  • The crude product is purified by column chromatography or recrystallization.

Diagram: Pictet-Spengler Reaction Workflow

Pictet_Spengler Pictet-Spengler Reaction Workflow Start Start Reactants β-Arylethylamine + Aldehyde/Ketone Start->Reactants Solvent Dissolve in Suitable Solvent Reactants->Solvent Acid Add Acid Catalyst Solvent->Acid Reaction Stir at RT or Heat Acid->Reaction Quench Quench with Aqueous Base Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry and Purify Extract->Purify Product 1,2,3,4-Tetrahydroisoquinoline Purify->Product

Caption: A step-by-step workflow for the Pictet-Spengler synthesis of tetrahydroisoquinolines.

The Pomeranz-Fritsch Reaction: A Versatile Route to Isoquinolines

Independently described by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetoaldehyde diethyl acetal.[2][14] The reaction is typically promoted by a strong acid, such as concentrated sulfuric acid.[14]

Causality and Mechanistic Insight: The Pomeranz-Fritsch reaction proceeds in two main stages.[15] First, the benzaldehyde and the aminoacetoaldehyde diethyl acetal condense to form a benzalaminoacetal (a Schiff base).[2] In the second stage, under strong acidic conditions, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form the isoquinoline ring.[16] The reaction mechanism involves the formation of several intermediates, and the final step is the aromatization of the bicyclic system through the elimination of a molecule of alcohol.[2] A significant challenge with the classical Pomeranz-Fritsch reaction is the potential for hydrolysis of the imine intermediate in the strongly acidic medium, which can lead to reduced yields.[15]

Experimental Protocol: Synthesis of Isoquinoline

  • Condensation: Benzaldehyde and 2,2-diethoxyethylamine are condensed to form the benzalaminoacetal. This step is often carried out separately before the cyclization.

  • Cyclization: The benzalaminoacetal is added to a strong acid, typically concentrated sulfuric acid, with cooling.

  • The reaction mixture is then heated to promote cyclization.

  • Workup: After the reaction is complete, the mixture is cooled and carefully poured onto ice.

  • The acidic solution is neutralized with a strong base, such as sodium hydroxide.

  • The isoquinoline product is then extracted into an organic solvent.

  • The organic extracts are combined, washed, dried, and the solvent is removed to yield the crude product.

  • Purification is typically achieved by distillation or chromatography.

Diagram: Pomeranz-Fritsch Reaction Logic

Pomeranz_Fritsch Pomeranz-Fritsch Reaction Logic Reactants Benzaldehyde Aminoacetoaldehyde Diethyl Acetal Condensation Condensation Reactants->Condensation Intermediate Benzalaminoacetal Condensation->Intermediate Cyclization Acid-Catalyzed Cyclization Intermediate->Cyclization Product Isoquinoline Cyclization->Product

Caption: Logical flow of the Pomeranz-Fritsch reaction from reactants to the final isoquinoline product.

Comparative Analysis of Foundational Synthetic Methods

While the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions all provide access to the isoquinoline core, they differ significantly in their starting materials, reaction conditions, and the nature of the immediate products. Understanding these differences is crucial for selecting the most appropriate method for a given synthetic target.

ReactionStarting MaterialsKey Reagents/ConditionsImmediate ProductKey AdvantagesKey Limitations
Bischler-Napieralski β-ArylethylamidePOCl₃, P₂O₅, reflux3,4-DihydroisoquinolineGood for 1-substituted derivatives; tolerant of various functional groups.Requires subsequent oxidation to form the aromatic isoquinoline; harsh conditions may not be suitable for sensitive substrates.
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalyst (HCl, H₂SO₄), mild to reflux conditions1,2,3,4-TetrahydroisoquinolineMild reaction conditions possible; biomimetic; good for creating stereocenters at C-1.Requires subsequent oxidation to form the aromatic isoquinoline; works best with electron-rich aromatic rings.
Pomeranz-Fritsch Benzaldehyde, Aminoacetoaldehyde acetalStrong acid (conc. H₂SO₄)IsoquinolineDirectly yields the aromatic isoquinoline.Harsh reaction conditions; can suffer from low yields due to side reactions (e.g., imine hydrolysis).

The Enduring Legacy and Future Directions

The discovery of isoquinoline and the development of these foundational synthetic methods laid the groundwork for over a century of research in medicinal chemistry and natural product synthesis. These classical reactions are still widely used today, albeit with numerous modifications and improvements that have expanded their scope and utility. Modern advancements include the use of milder reagents, asymmetric catalysis to control stereochemistry, and the development of entirely new synthetic strategies.

The journey of the isoquinoline core, from its humble origins in coal tar to its central role in the development of life-saving medicines, is a compelling narrative of scientific discovery and innovation. For researchers, scientists, and drug development professionals, a deep understanding of this history and the synthetic tools that have emerged from it is not just an academic exercise, but a practical necessity for the design and synthesis of the next generation of isoquinoline-based therapeutics.

References

  • Wikipedia. (2024). Isoquinoline. [Link][1][17]

  • Slideshare. (2015). Bischler napieralski reaction. [Link][9]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. [Link][2]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link][10]

  • Wikipedia. (2024). Bischler–Napieralski reaction. [Link][1][5]

  • CUTM Courseware. Quinoline and Isoquinoline: structure elucidation. [Link]

  • Wikipedia. (2024). Isoquinoline alkaloids. [Link]

  • Organic Chemistry Portal. (2024). Isoquinoline synthesis. [Link][18]

  • Grokipedia. (2024). Bischler–Napieralski reaction. [Link][6]

  • Name-Reaction.com. (2024). Pictet-Spengler reaction. [Link][13]

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link][7]

  • Pharmaguideline. (2024). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link][8]

  • ResearchGate. (2024). Pomeranz–Fritsch reaction. [Link][19]

  • Química Organica.org. (2024). Pomerantz-Fritsch synthesis of isoquinolines. [Link][16]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link][20]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link][21]

  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903. [Link][22]

  • Organic Chemistry Portal. (2024). Synthesis of tetrahydroisoquinolines. [Link][23]

  • PubMed Central. (2013). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. [Link][24]

  • Química Organica.org. (2010). Isoquinoline synthesis. [Link][15]

  • SciSpace. (2018). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link][11]

  • MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link][25]

Sources

Methodological & Application

Application Notes and Protocols: 5-Bromoisoquinolin-3-OL as a Key Scaffold for the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoquinoline Scaffold in Oncology

The isoquinoline nucleus is a prominent structural motif in a vast array of pharmacologically active compounds, including a significant number of anti-cancer agents.[1] Its rigid, planar structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the various substituted isoquinolines, 5-Bromoisoquinolin-3-OL and its tautomer, 5-bromoisoquinolin-1(2H)-one, have emerged as particularly valuable precursors in the design of novel therapeutics. The presence of a bromine atom at the C5 position offers a versatile handle for a range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[2] Furthermore, the isoquinolinone core itself has been identified as a key pharmacophore for potent enzyme inhibitors, most notably in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, a critical pathway in cancer therapy.[3][4]

These application notes provide a comprehensive guide for the utilization of 5-Bromoisoquinolin-3-OL in the synthesis of potential anti-cancer agents, with a focus on the development of novel PARP inhibitors. We will detail synthetic protocols, discuss the rationale behind the chosen chemical transformations, and explore the underlying biological mechanisms.

The Tautomeric Relationship: 5-Bromoisoquinolin-3-OL and 5-Bromoisoquinolin-1(2H)-one

It is crucial to recognize that 5-Bromoisoquinolin-3-OL exists in equilibrium with its more stable tautomeric form, 5-bromoisoquinolin-1(2H)-one. This lactam form is often the predominant species and is the key structure for potent PARP inhibition. Throughout this guide, we will primarily refer to the scaffold as 5-bromoisoquinolin-1(2H)-one, reflecting its role as a powerful pharmacophore.

Core Synthetic Strategy: From a Versatile Precursor to a Potent Inhibitor

Our overarching strategy involves a multi-step synthesis commencing with a readily available starting material, isoquinoline, and culminating in a novel, functionalized 5-substituted isoquinolinone derivative. The key steps include the synthesis of the 5-bromoisoquinoline precursor, its conversion to the pivotal 5-bromoisoquinolin-1(2H)-one intermediate, and subsequent derivatization via modern cross-coupling methodologies.

Synthetic_Pathway Isoquinoline Isoquinoline Bromination Bromination Isoquinoline->Bromination Bromoisoquinoline 5-Bromoisoquinoline Bromination->Bromoisoquinoline Oxidation Oxidation/Hydroxylation Bromoisoquinoline->Oxidation Isoquinolinone 5-Bromoisoquinolin-1(2H)-one (Tautomer of 5-Bromoisoquinolin-3-OL) Oxidation->Isoquinolinone Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Isoquinolinone->Coupling Final_Product Novel Anti-Cancer Agent (e.g., PARP Inhibitor) Coupling->Final_Product PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_Damage_N DNA Single-Strand Break PARP_N PARP Activation DNA_Damage_N->PARP_N BER_N Base Excision Repair PARP_N->BER_N Repair_N DNA Repair & Cell Survival BER_N->Repair_N DNA_Damage_C DNA Single-Strand Break PARP_C PARP DNA_Damage_C->PARP_C DSB Double-Strand Break (at replication fork) DNA_Damage_C->DSB PARP_Inhibitor PARP Inhibitor (Isoquinolinone-based) PARP_Inhibitor->PARP_C HR_Deficiency Defective Homologous Recombination (BRCA-/-) DSB->HR_Deficiency cannot be repaired Apoptosis Cell Death (Apoptosis) HR_Deficiency->Apoptosis

Sources

Application Note & Protocols: Strategic Functionalization of the 5-Bromoisoquinolin-3-ol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Bromoisoquinolin-3-ol

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 5-Bromoisoquinolin-3-ol, in particular, presents a valuable starting point for chemical library synthesis and lead optimization. It features two key handles for diversification: the bromine atom at the C5 position, amenable to a variety of cross-coupling reactions, and the hydroxyl group at the C3 position.

The C3-hydroxyl group is especially significant. It exists in tautomeric equilibrium with its keto form, 5-bromo-isoquinolin-3(2H)-one. This electronic nature allows the oxygen to act as a potent nucleophile, particularly upon deprotonation. Functionalizing this position is a critical strategy for modulating the physicochemical and pharmacological properties of the molecule, including:

  • Solubility and Lipophilicity: Conversion of the polar hydroxyl group to ethers or esters can fine-tune the logP value, impacting cell permeability and oral bioavailability.

  • Metabolic Stability: Masking the hydroxyl group can prevent phase II metabolic transformations like glucuronidation.

  • Target Engagement: The introduction of new functional groups can establish additional binding interactions (e.g., hydrogen bonds, van der Waals forces) with a biological target, enhancing potency and selectivity.

This guide provides a detailed exploration of robust and field-proven methods for the chemical modification of this hydroxyl group, focusing on the causality behind protocol choices to empower researchers in their experimental design.

Core Functionalization Strategies: Ethers and Esters

The primary methods for derivatizing the hydroxyl group of 5-Bromoisoquinolin-3-ol involve its conversion into an ether or an ester. The choice of method depends on the desired functional group, the stability of the reagents, and the overall synthetic strategy. We will detail three major approaches: Williamson Ether Synthesis, Direct O-Acylation, and the Mitsunobu Reaction.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming the ether linkage (C-O-C). The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][2][3][4]

Causality & Experimental Rationale: The hydroxyl group of 5-Bromoisoquinolin-3-ol is weakly acidic. To render it sufficiently nucleophilic for the SN2 reaction, it must first be deprotonated by a base to form the corresponding alkoxide/phenoxide.

  • Choice of Base: A strong, non-nucleophilic base is ideal to ensure complete deprotonation without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, producing hydrogen gas as the only byproduct. Alternatively, milder bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.

  • Choice of Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base (e.g., Na⁺) while leaving the alkoxide nucleophile relatively "bare" and highly reactive.[4]

  • Alkylating Agent: The SN2 mechanism is sensitive to steric hindrance. Therefore, this method works best with primary or methyl halides. Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[1]

Protocol 1: General Procedure for O-Alkylation

Objective: To synthesize a 3-alkoxy-5-bromoisoquinoline derivative.

Materials:

  • 5-Bromoisoquinolin-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware.

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Bromoisoquinolin-3-ol (1.0 eq).

  • Solvation: Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with EtOAc.

  • Washing: Combine the organic extracts and wash successively with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-alkoxy-5-bromoisoquinoline.

Williamson_Ether_Synthesis cluster_prep Step 1: Deprotonation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Work-up & Purification Start 5-Bromoisoquinolin-3-ol in Anhydrous DMF Base Add NaH at 0°C Start->Base 1.0 eq Alkoxide Formation of Sodium 5-Bromoisoquinolin-3-oxide Base->Alkoxide 1.2 eq AlkylHalide Add Alkyl Halide (R-X) at 0°C to RT Alkoxide->AlkylHalide 1.1 eq Product 3-Alkoxy-5-Bromoisoquinoline AlkylHalide->Product Quench Quench with aq. NH4Cl Product->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for Williamson Ether Synthesis.

O-Acylation via Acyl Halides

Direct acylation is a highly efficient method for converting alcohols to esters. The reaction utilizes a highly electrophilic acylating agent, such as an acyl chloride or anhydride, which reacts readily with the hydroxyl group.

Causality & Experimental Rationale: This reaction generates a strong acid byproduct (e.g., HCl from an acyl chloride). This acid must be neutralized to prevent protonation of the isoquinoline nitrogen or other side reactions.

  • Base/Solvent: A tertiary amine base like triethylamine (Et₃N) or pyridine is used as an acid scavenger. Pyridine can also serve as the solvent and has a mild catalytic effect. The base deprotonates the hydroxyl group, increasing its nucleophilicity, and neutralizes the generated HCl.

  • Acylating Agent: Both acyl chlorides and anhydrides are effective. Acyl chlorides are generally more reactive. The reaction is often exothermic, requiring initial cooling to control the reaction rate and prevent side product formation.

  • Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to significantly accelerate the reaction, especially with less reactive alcohols or anhydrides.

Protocol 2: General Procedure for O-Acylation

Objective: To synthesize a 5-bromoisoquinolin-3-yl ester derivative.

Materials:

  • 5-Bromoisoquinolin-3-ol

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • Aqueous copper(II) sulfate (CuSO₄), 1 M (for pyridine removal)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Standard work-up and purification reagents.

Procedure:

  • Preparation: To a round-bottom flask, add 5-Bromoisoquinolin-3-ol (1.0 eq) and dissolve it in anhydrous pyridine (or anhydrous DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise. An immediate precipitate (pyridinium hydrochloride) may form.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up (Pyridine solvent): Pour the reaction mixture into a separatory funnel containing water. Extract with EtOAc. Wash the organic layer repeatedly with 1 M aqueous CuSO₄ until the blue color in the aqueous layer persists (this removes pyridine). Then, wash with water and brine.

  • Work-up (DCM/Et₃N): Quench the reaction with water. Extract with DCM. Wash the organic layer with saturated aqueous NaHCO₃ (to remove excess acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or recrystallization.

Acylation_Workflow Start 5-Bromoisoquinolin-3-ol in Pyridine or DCM Reagent Add Acyl Chloride (RCOCl) at 0°C Start->Reagent 1.0 eq Reaction Stir at RT (2-6h) Reagent->Reaction 1.1 eq Workup Aqueous Work-up (CuSO4 or NaHCO3 wash) Reaction->Workup Purify Purification (Chromatography) Workup->Purify Product 5-Bromoisoquinolin-3-yl Ester Purify->Product

Caption: Workflow for O-Acylation with Acyl Chlorides.

Ether & Ester Formation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for converting a primary or secondary alcohol into a wide range of functional groups, including ethers and esters, with inversion of stereochemistry.[5][6] For an achiral substrate like 5-Bromoisoquinolin-3-ol, the key advantage is the remarkably mild and neutral reaction conditions.

Causality & Experimental Rationale: The reaction avoids the need for a strong base or highly reactive acylating agents. Instead, it activates the hydroxyl group in situ to turn it into a good leaving group.

  • Reagents: The core components are the alcohol (our substrate), a nucleophile (a carboxylic acid for esterification, or another alcohol for etherification), triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Mechanism: PPh₃ and DEAD combine to form a phosphonium salt. The hydroxyl group of the substrate attacks this species, forming an alkoxyphosphonium salt. This complex contains an excellent leaving group (triphenylphosphine oxide), which is then displaced by the nucleophile in an SN2 reaction.[7]

  • Advantages & Disadvantages: The main advantage is the mild, neutral conditions, which are compatible with a wide range of sensitive functional groups. The primary disadvantage is the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced hydrazine derivative), which can sometimes complicate purification.

Protocol 3: General Procedure for Mitsunobu Esterification

Objective: To synthesize a 5-bromoisoquinolin-3-yl ester under mild conditions.

Materials:

  • 5-Bromoisoquinolin-3-ol

  • Carboxylic acid (R-COOH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents.

Procedure:

  • Preparation: In a flame-dried flask under nitrogen, dissolve 5-Bromoisoquinolin-3-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition: Add DIAD or DEAD (1.5 eq) dropwise to the solution over 10-15 minutes. The solution may change color (e.g., to a persistent yellow).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts.

    • Direct Chromatography: The crude residue can be directly purified by column chromatography on silica gel.

    • Precipitation: Alternatively, the residue can be dissolved in a minimal amount of a solvent like dichloromethane and then diluted with a non-polar solvent like hexane or diethyl ether to precipitate out the triphenylphosphine oxide, which can then be removed by filtration. The filtrate is then concentrated and purified by chromatography.

Mitsunobu_Reaction cluster_inputs Reagents in Anhydrous THF Substrate 5-Bromoisoquinolin-3-ol (1.0 eq) DIAD Add DIAD or DEAD (1.5 eq) at 0°C Nucleophile Nucleophile (R-COOH) (1.2 eq) PPh3 Triphenylphosphine (1.5 eq) Reaction Stir at RT (12-24h) DIAD->Reaction Crude Crude Mixture (Product + Byproducts) Reaction->Crude Purify Purification (Chromatography) Crude->Purify Product Desired Ester Product Purify->Product Byproducts Byproducts: Triphenylphosphine Oxide + Hydrazine derivative Purify->Byproducts removed

Caption: Logical flow of the Mitsunobu Reaction.

Method Comparison Summary

FeatureWilliamson Ether SynthesisO-Acylation (Acyl Chloride)Mitsunobu Reaction
Reaction Type SN2 Nucleophilic SubstitutionNucleophilic Acyl SubstitutionIn situ Hydroxyl Activation & SN2
Key Reagents Strong Base (NaH, K₂CO₃), Alkyl HalideAcyl Chloride/Anhydride, Amine BasePPh₃, DIAD/DEAD, Nucleophile
Conditions Basic, often requires heatingBasic (amine scavenger), often 0°C to RTNeutral, 0°C to RT
Key Byproducts Halide Salt (e.g., NaBr)Amine Hydrochloride SaltTriphenylphosphine Oxide, Hydrazine
Substrate Scope Best for primary alkyl halidesBroad for acyl groupsBroad for nucleophiles (pKa < 15)
Primary Advantage Cost-effective, simple byproductsFast, high-yielding, very commonExtremely mild, neutral conditions
Primary Challenge Base sensitivity, elimination side-reactionsExothermic, requires acid scavengerStoichiometric byproducts complicate purification

Outlook: The C5-Bromo Group as a Second Vector for Diversification

It is critical to recognize that the derivatization of the C3-hydroxyl group is only the first step. The resulting 3-alkoxy or 3-acyloxy-5-bromoisoquinoline is now primed for further modification at the C5 position. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation).[8][9] This dual-handle approach allows for the rapid generation of diverse chemical libraries from a single, versatile scaffold, making 5-Bromoisoquinolin-3-ol a powerful building block in drug discovery.

References

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. (n.d.).
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. [Link]

  • Williamson Ether Synthesis. (n.d.). YouTube. [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

  • Esterification of alcohols. (n.d.). Khan Academy. [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024, June 17). YouTube. [Link]

  • Mitsunobu Reaction. (n.d.). Wikipedia. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. (n.d.). Chemistry Steps. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromoisoquinolin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoquinolin-3-ol Scaffold

The isoquinoline core is a privileged heterocyclic motif frequently encountered in natural products and medicinally active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Specifically, the functionalization of the isoquinoline skeleton at various positions is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. 5-Bromoisoquinolin-3-ol, and its tautomeric form isoquinolin-3(2H)-one, represents a versatile building block for the synthesis of novel isoquinoline derivatives. The presence of a bromine atom at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents. The hydroxyl/oxo functionality at the 3-position offers a potential point for further derivatization or can influence the biological activity of the final compound.

This guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—to the 5-Bromoisoquinolin-3-OL scaffold. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles, practical execution, and critical considerations for successful synthesis.

Synthesis of the Starting Material: 5-Bromoisoquinolin-3-OL

A reliable supply of the starting material is paramount. While direct bromination of isoquinolin-3-ol can lead to mixtures of isomers, a more controlled approach involves the synthesis from a readily available precursor, 5-bromoisoquinoline. A well-established procedure for the synthesis of 5-bromoisoquinoline is available from Organic Syntheses.[2]

Protocol 1: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from the procedure detailed in Organic Syntheses.[2]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Aqueous Ammonia (25%)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

  • 1M Sodium Hydroxide (aq)

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add concentrated sulfuric acid and cool to 0°C.

  • Slowly add isoquinoline to the stirred acid, maintaining the internal temperature below 30°C.

  • Cool the solution to -25°C using a dry ice/acetone bath.

  • Add N-bromosuccinimide (NBS) portion-wise, keeping the internal temperature between -22 and -26°C.

  • Stir the suspension vigorously for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Pour the resulting homogeneous reaction mixture onto crushed ice.

  • Carefully adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.[2]

  • Extract the aqueous suspension with diethyl ether.[2]

  • Wash the combined organic phases with 1M NaOH (aq) and water, then dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by fractional distillation under reduced pressure to obtain 5-bromoisoquinoline as a white solid.

Protocol 2: Synthesis of 5-Bromoisoquinolin-3-OL

The conversion of 5-bromoisoquinoline to 5-Bromoisoquinolin-3-OL can be achieved through a two-step process involving N-oxidation followed by rearrangement.

Step A: N-Oxidation of 5-Bromoisoquinoline

  • Dissolve 5-bromoisoquinoline in a suitable solvent such as chloroform or dichloromethane.

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess acid.

  • Dry the organic layer, filter, and concentrate to yield the N-oxide.

Step B: Rearrangement to 5-Bromoisoquinolin-3-OL

  • Treat the N-oxide with acetic anhydride and heat the mixture. This will induce a rearrangement.

  • Hydrolyze the resulting acetate ester with a base such as sodium hydroxide or potassium carbonate in a methanol/water mixture to afford 5-Bromoisoquinolin-3-OL.

  • Acidify the reaction mixture to precipitate the product, which can then be collected by filtration.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions is depicted below.

Palladium Catalytic Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_oxidative R-Pd(II)-X L_n Pd0->PdII_oxidative Oxidative Addition (R-X) PdII_transmetalation R-Pd(II)-R' L_n PdII_oxidative->PdII_transmetalation Transmetalation (R'-M) PdII_transmetalation->Pd0 Reductive Elimination Product R-R' PdII_transmetalation->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-Bromoisoquinolin-3-OL).

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

The Role of the 3-Hydroxy Group: To Protect or Not to Protect?

The presence of the hydroxyl group at the 3-position of the isoquinoline ring introduces a key consideration: its potential to interfere with the catalytic cycle. This acidic proton could react with the basic conditions often employed in cross-coupling reactions. Furthermore, the oxygen atom could coordinate to the palladium center, potentially altering its reactivity.

Two general strategies can be considered:

  • Direct Coupling (Unprotected): In some cases, the free hydroxyl group may not interfere and could even be beneficial. The formation of a palladium alkoxide in situ might influence the reaction's regioselectivity or accelerate certain steps.

  • Protection-Coupling-Deprotection: To avoid potential complications, the hydroxyl group can be protected with a suitable protecting group that is stable to the coupling conditions and can be readily removed afterward. Common protecting groups for hydroxyls include methyl, benzyl, or silyl ethers.[3]

The choice between these strategies will depend on the specific cross-coupling reaction and the nature of the coupling partners. It is often advisable to first attempt the reaction with the unprotected substrate and then explore protection strategies if yields are low or side products are observed.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[4]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoisoquinolin-3-OL

This protocol is based on established methods for the Suzuki coupling of bromo-N-heterocycles.[4]

Materials:

  • 5-Bromoisoquinolin-3-OL

  • Arylboronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)

Procedure:

  • To a reaction vessel, add 5-Bromoisoquinolin-3-OL, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)Pd(OAc)₂ (2 mol%)
Ligand --SPhos (4 mol%)
Base K₂CO₃ (2 equiv)Cs₂CO₃ (2.5 equiv)K₃PO₄ (3 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)DME/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 90°C85°C110°C

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[5][6]

Protocol 4: General Procedure for Buchwald-Hartwig Amination of 5-Bromoisoquinolin-3-OL

This protocol is based on established methods for the Buchwald-Hartwig amination of bromo-N-heterocycles.[7]

Materials:

  • 5-Bromoisoquinolin-3-OL

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add 5-Bromoisoquinolin-3-OL and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring until the reaction is complete.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterCondition 1 (Primary Amines)Condition 2 (Secondary Amines)
Catalyst System Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)
Base NaOt-Bu (2 equiv)Cs₂CO₃ (2.5 equiv)
Solvent Toluene1,4-Dioxane
Temperature 100°C110°C

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl halide.[4][7]

Protocol 5: General Procedure for Sonogashira Coupling of 5-Bromoisoquinolin-3-OL

This protocol is based on standard Sonogashira coupling conditions.[7]

Materials:

  • 5-Bromoisoquinolin-3-OL

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add 5-Bromoisoquinolin-3-OL, the palladium catalyst, and CuI.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne and stir the reaction at room temperature or with gentle heating (40-60°C) until completion.

  • Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by flash column chromatography.

Sonogashira_Workflow Start Combine 5-Bromoisoquinolin-3-OL, PdCl₂(PPh₃)₂, CuI Inert Purge with Argon Start->Inert Solvent_Base Add Solvent (THF/DMF) and Base (Et₃N) Inert->Solvent_Base Alkyne Add Terminal Alkyne Solvent_Base->Alkyne React Stir at RT - 60°C Alkyne->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Alkynyl-Isoquinolin-3-OL Purify->Product

Caption: Experimental workflow for the Sonogashira coupling of 5-Bromoisoquinolin-3-OL.

Heck Reaction: C-C (sp²) Bond Formation with Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

Protocol 6: General Procedure for the Heck Reaction of 5-Bromoisoquinolin-3-OL

This protocol is based on general conditions for the Heck reaction.

Materials:

  • 5-Bromoisoquinolin-3-OL

  • Alkene (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • To a reaction vessel, add 5-Bromoisoquinolin-3-OL, the palladium catalyst, the phosphine ligand, and the base.

  • Purge with an inert gas.

  • Add the solvent and the alkene.

  • Heat the reaction to a high temperature (typically 100-140°C) until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents. The use of a protected 5-Bromoisoquinolin-3-OL may be necessary. Microwave irradiation can sometimes improve yields and reduce reaction times.

  • Dehalogenation: If significant dehalogenation of the starting material is observed, ensure that the reaction is performed under strictly anaerobic conditions and that the reagents and solvents are of high purity.

  • Side Reactions: The hydroxyl group may participate in side reactions. If this is suspected, protecting the hydroxyl group is a logical next step.

Conclusion

5-Bromoisoquinolin-3-OL is a valuable building block for the synthesis of a wide range of functionalized isoquinoline derivatives. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the diversification of this scaffold. The protocols and considerations outlined in this guide offer a solid foundation for researchers to successfully employ these reactions in their synthetic endeavors. Careful optimization of reaction conditions, and consideration of the role of the 3-hydroxy group, will be key to achieving high yields and purity in the desired products.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • Donohoe, T. J., et al. (2012). Palladium-catalyzed α-arylation of enolates to generate diverse isoquinoline-based compounds. Organic & Biomolecular Chemistry, 10(38), 7739-7749.
  • Ikram, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198.
  • Kaur, H., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 785-842.
  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280.
  • (2025). Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
  • (2021). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF.
  • (2024).
  • (2016). Palladium-catalyzed enolate arylation as a key C-C bond-forming reaction for the synthesis of isoquinolines. PubMed.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH.
  • (2019). Cross Coupling Reactions. YouTube.
  • (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49.
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.
  • (2020). Cross Coupling Reactions. YouTube.
  • (2023).
  • (2025).
  • (2018). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. Organic Chemistry Portal.
  • (2016). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
  • (2018).
  • (2016). Revitalizing palladium-catalyzed α-arylation of enolates to generate diverse isoquinoline-based compounds. RSC Blogs.
  • (2018). (PDF) Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring.
  • (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
  • (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • (2018). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • (2018). Journal of Pharmaceutical Science and Technology (JPST).
  • (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.

Sources

Application Note: A Scalable, Multi-Step Synthesis of 5-Bromoisoquinolin-3-OL for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoquinolin-3-OL Scaffold in Preclinical Drug Discovery

The isoquinoline nucleus is a prominent heterocyclic scaffold found in a vast array of natural products and pharmacologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Within this important class of compounds, the isoquinolin-3-ol (also known as isocarbostyril) moiety and its derivatives are of particular interest to medicinal chemists. The presence of the 3-hydroxy group offers a handle for further derivatization and can participate in key hydrogen bonding interactions with biological targets. Notably, substitutions at the 3-position of the isoquinoline ring have been associated with promising anticancer activity, making these compounds valuable candidates for preclinical evaluation.[2]

5-Bromoisoquinolin-3-OL is a key intermediate that combines the bio-active isoquinolin-3-ol core with a bromine atom at the 5-position. The bromine substituent serves a dual purpose: it can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacological profile, and it provides a versatile anchor for further structural modifications through cross-coupling reactions.[3] The development of a robust and scalable synthesis of 5-Bromoisoquinolin-3-OL is therefore crucial for enabling its comprehensive preclinical evaluation and the exploration of its therapeutic potential.

This application note provides a detailed, step-by-step protocol for a scalable, multi-step synthesis of 5-Bromoisoquinolin-3-OL, designed for researchers and professionals in drug development. The described methodology is built upon established and reliable chemical transformations, with a focus on practical execution, safety, and the generation of high-purity material suitable for preclinical studies.

Synthetic Strategy: A Retrosynthetic Approach to 5-Bromoisoquinolin-3-OL

Retrosynthesis Target 5-Bromoisoquinolin-3-OL Intermediate1 5-Bromoisoquinolin-3-amine Target->Intermediate1 Diazotization/ Hydrolysis Intermediate2 2-Bromo-6-(cyanomethyl)benzonitrile Intermediate1->Intermediate2 Base-mediated Cyclization Intermediate3 2-Bromo-6-(bromomethyl)benzonitrile Intermediate2->Intermediate3 Cyanide Substitution Intermediate4 2-Bromo-6-methylbenzonitrile Intermediate3->Intermediate4 Benzylic Bromination StartingMaterial 2-Bromo-6-methylaniline Intermediate4->StartingMaterial Sandmeyer Reaction

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromoisoquinolin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of 5-Bromoisoquinolin-3-OL. It addresses common challenges and offers troubleshooting strategies to improve yield and purity. The information is structured to provide both detailed protocols and a deeper understanding of the underlying chemical principles.

Section 1: Synthesis of the Key Intermediate: 5-Bromoisoquinoline

The most common and well-documented route to 5-Bromoisoquinolin-3-OL begins with the synthesis of the precursor, 5-bromoisoquinoline. A reliable method for this initial step is the electrophilic bromination of isoquinoline.

Detailed Experimental Protocol: Electrophilic Bromination of Isoquinoline

This protocol is adapted from a well-established procedure in Organic Syntheses.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid (96%). Cool the acid to 0°C using an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.

  • Cooling and Addition of NBS: Cool the solution to -25°C using a dry ice-acetone bath. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between -26°C and -22°C. It is crucial that the isoquinoline is fully dissolved before adding the NBS.

  • Reaction: Stir the suspension vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Work-up: Pour the reaction mixture onto crushed ice. Adjust the pH to 9.0 with a 25% aqueous ammonia solution, keeping the temperature below 25°C.

  • Extraction: Extract the aqueous suspension with diethyl ether. Wash the combined organic layers with 1M NaOH and then with water.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Troubleshooting Guide: Synthesis of 5-Bromoisoquinoline
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction is stirred for the full duration at the specified temperatures. Monitor the reaction progress using TLC.
Loss of product during work-up.Carefully perform the extraction and washing steps. Ensure the pH is accurately adjusted to 9.0 to precipitate the product fully.
Impure NBS.Use recrystallized NBS to ensure high purity and reactivity.
Formation of 8-Bromoisoquinoline Isomer Incorrect reaction temperature.Strict temperature control is critical. Maintain the temperature between -26°C and -22°C during NBS addition to suppress the formation of the 8-bromo isomer.
Formation of 5,8-Dibromoisoquinoline Excess NBS.Use no more than 1.1 equivalents of NBS. Excess brominating agent will lead to di-bromination, which is difficult to separate from the desired product.
Product Solidifies in Condenser During Distillation High melting point of 5-bromoisoquinoline.Use a pre-heated condenser or a heat gun to gently warm the condenser and prevent solidification.
Frequently Asked Questions (FAQs): 5-Bromoisoquinoline Synthesis

Q1: Why is sulfuric acid used as the solvent?

A1: Sulfuric acid serves as both a solvent and a catalyst. It protonates the isoquinoline, activating the ring system for electrophilic substitution. Furthermore, using sulfuric acid allows for a convenient one-pot synthesis of 5-bromo-8-nitroisoquinoline if desired, by subsequent addition of a nitrating agent[1].

Q2: Can other brominating agents be used instead of NBS?

A2: While NBS is preferred for its selectivity and ease of handling, other brominating agents like liquid bromine in the presence of a Lewis acid (e.g., AlCl₃) have been used, though often with lower yields (43-46%)[1].

Q3: What is the importance of the reaction temperature?

A3: Temperature control is the most critical parameter for achieving high selectivity for the 5-bromo isomer. At higher temperatures, the formation of the thermodynamically more stable 8-bromoisoquinoline is favored, which is difficult to separate from the desired product.

Workflow for 5-Bromoisoquinoline Synthesis

5-Bromoisoquinoline Synthesis reagents Isoquinoline + NBS in H₂SO₄ reaction Electrophilic Bromination (-25°C to -18°C) reagents->reaction 1. Reaction workup Quench with Ice Neutralize with NH₄OH reaction->workup 2. Work-up extraction Extract with Diethyl Ether workup->extraction 3. Extraction purification Distillation or Chromatography extraction->purification 4. Purification product 5-Bromoisoquinoline purification->product Final Product Route A start 5-Bromoisoquinoline n_oxide N-Oxidation (m-CPBA) start->n_oxide intermediate1 5-Bromo-isoquinoline N-oxide n_oxide->intermediate1 chlorination Chlorination (POCl₃) intermediate1->chlorination intermediate2 5-Bromo-3-chloro- isoquinoline chlorination->intermediate2 hydrolysis Hydrolysis (NaOH, H₂O) intermediate2->hydrolysis product 5-Bromoisoquinolin-3-OL hydrolysis->product Route B start Substituted Benzaldehyde + Aminoacetaldehyde Acetal condensation Condensation start->condensation intermediate Benzalaminoacetal condensation->intermediate cyclization Acid-catalyzed Cyclization intermediate->cyclization product 5-Bromoisoquinolin-3-OL cyclization->product

Sources

removing isomeric impurities from 5-Bromoisoquinolin-3-OL.

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, this document provides in-depth troubleshooting and practical solutions for the purification of 5-Bromoisoquinolin-3-OL, a critical building block in pharmaceutical research. The presence of isomeric impurities can significantly impact the outcomes of drug development projects, affecting biological activity, reproducibility, and regulatory compliance.[1][2][3] This technical support center offers a structured approach to identifying, troubleshooting, and removing these challenging impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I should expect during the synthesis of 5-Bromoisoquinolin-3-OL?

During the electrophilic bromination of the isoquinolin-3-ol precursor, the bromine atom can be directed to several positions on the benzene ring. While the 5-bromo position is often desired, reaction conditions can lead to the formation of other positional isomers. The most probable isomeric byproducts include 7-Bromoisoquinolin-3-OL and 8-Bromoisoquinolin-3-OL . The formation of the 8-bromo isomer, in particular, is a known challenge in the synthesis of related compounds like 5-bromoisoquinoline and can be difficult to remove.[4] Additionally, over-bromination can lead to di-bromo species (e.g., 5,8-dibromoisoquinoline derivatives), which are also considered process-related impurities.[4]

Q2: Why is the complete removal of these isomers so critical for my research?

In drug development, even minor structural differences between isomers can lead to dramatically different pharmacological and toxicological profiles.[5] The presence of unintended isomers can:

  • Alter Biological Activity: One isomer may be therapeutically active, while another could be inactive or even harmful.[5]

  • Compromise Data Integrity: Inconsistent ratios of isomers between batches can lead to unreliable and irreproducible experimental results.

  • Create Regulatory Hurdles: Regulatory bodies like the FDA and EMA have stringent guidelines on the purity of active pharmaceutical ingredients (APIs).[1][6] All impurities, including isomers, above a certain threshold (typically 0.15%) must be identified, quantified, and qualified.[6]

Q3: How can I detect and quantify the isomeric impurities in my crude product?

A multi-pronged analytical approach is recommended for robust characterization:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying isomers. Due to their similar structures, developing a method with sufficient resolution can be challenging. Specialized columns, such as those with Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, can enhance separation by exploiting subtle differences in π-π interactions with the halogenated aromatic rings.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying which isomers are present. The position of the bromine atom significantly influences the electronic environment of the aromatic protons, resulting in unique chemical shifts and coupling patterns for each isomer.[9][10][11] For example, the coupling constants and chemical shifts of the protons on the benzene portion of the isoquinoline ring system will differ distinctly between the 5-bromo, 7-bromo, and 8-bromo isomers.

Purification Workflow & Troubleshooting

The successful removal of isomeric impurities requires a systematic approach involving analysis, strategy selection, and verification.

Crude Crude 5-Bromoisoquinolin-3-OL (Contains Isomeric Impurities) Analysis Analytical Assessment (HPLC, NMR) Crude->Analysis Initial Sample Decision Select Purification Strategy Analysis->Decision Impurity Profile Known Recryst Strategy 1: Fractional Recrystallization Decision->Recryst Solubility Difference Chroma Strategy 2: Column Chromatography Decision->Chroma Polarity Difference Adv_Chroma Strategy 3: Preparative HPLC / SFC Decision->Adv_Chroma Difficult Separation Verify Purity Verification (Confirm Isomer Removal) Recryst->Verify Chroma->Verify Adv_Chroma->Verify Verify->Decision Impurities Remain Pure Pure Product (>99% Isomeric Purity) Verify->Pure Purity Confirmed

Caption: General workflow for the purification of 5-Bromoisoquinolin-3-OL.

Troubleshooting Guide: Purification Strategies

Strategy 1: Fractional Recrystallization

Causality: This technique exploits subtle differences in the solubility of isomers in a specific solvent system. The goal is to find a solvent where the desired isomer is significantly less soluble than the impurities at a lower temperature, allowing it to crystallize selectively while the undesired isomers remain in the mother liquor.[12]

Troubleshooting Common Issues:

  • Problem: The entire sample oils out or precipitates instead of forming crystals.

    • Solution: The solution is likely cooling too quickly ("shock cooling") or is supersaturated with impurities.[12] Ensure a gradual temperature decrease by insulating the flask. If an oil forms, reheat the solution to redissolve it and add a small amount of additional solvent before attempting to cool again.

  • Problem: No crystals form, even after cooling.

    • Solution: The solution may be too dilute, or crystallization requires initiation. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, consider adding a seed crystal of the pure compound if available. If still unsuccessful, slowly evaporate some solvent to increase the concentration and attempt cooling again.

  • Problem: Purity does not improve significantly after one recrystallization.

    • Solution: A single recrystallization may be insufficient if the isomers have very similar solubilities. Multiple recrystallization steps may be necessary.[13] Alternatively, the chosen solvent may not be optimal. A systematic solvent screen is recommended.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of your crude material into several different test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature until the solid is just covered. Observe solubility.

  • Heating: Gently heat the tubes that did not dissolve at room temperature. Add the minimum amount of hot solvent needed to fully dissolve the solid.[14]

  • Cooling: Allow the solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling.[12][14]

Solvent Candidate Rationale & Comments
Ethanol / WaterA common polar system. Dissolve in hot ethanol and add hot water dropwise until cloudy, then clarify with a drop of ethanol.
IsopropanolOften provides good solubility differences for moderately polar compounds.
Ethyl Acetate / HexaneA less polar system. Dissolve in a minimal amount of ethyl acetate and add hexane as the anti-solvent.
TolueneAromatic solvents can be effective for crystallizing other aromatic compounds.[15]
Acetone / WaterAnother versatile polar solvent/anti-solvent system.
Strategy 2: Flash Column Chromatography

Causality: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[16] Isomers with even slight differences in polarity will interact with the stationary phase differently, allowing them to be eluted at different times. For isoquinoline derivatives, silica gel is a common stationary phase.[4][17]

start Mixture of Isomers (Applied to Column Head) column Stationary Phase (Silica Gel) Isomer A (Less Polar) Isomer B (More Polar) Elution start->column:head separation Separation Occurs Isomer A moves faster Isomer B moves slower Bands Form column->separation Elution Begins elution Mobile Phase Flow elution->column:tail collection Fraction Collection separation->collection fractions Fraction 1 (Pure A) Fraction 2 (Mixed) Fraction 3 (Pure B) collection->fractions

Caption: Principle of chromatographic separation of two isomers.

Troubleshooting Common Issues:

  • Problem: Isomers are co-eluting (not separating).

    • Solution: The mobile phase polarity is likely too high, causing all compounds to move too quickly. Decrease the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your eluent system. Using a less polar solvent system increases the interaction with the silica gel, enhancing separation. For very similar halogenated isomers, a specialized stationary phase like alumina or a PFP-functionalized silica could provide alternative selectivity.[8]

  • Problem: The desired compound is not eluting from the column.

    • Solution: The mobile phase is not polar enough. Gradually increase the percentage of the polar solvent in your eluent system to increase its strength and displace the compound from the stationary phase.

  • Problem: Streaking or tailing of bands, leading to poor separation and mixed fractions.

    • Solution: This can be caused by overloading the column, poor sample solubility in the mobile phase, or interactions with acidic silica. Try dissolving the crude sample in a minimal amount of a strong solvent (like DCM) and adsorbing it onto a small amount of silica gel before loading it onto the column as a dry powder. This ensures a narrow starting band.

Experimental Protocol: Column Chromatography Purification

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ideal system gives a retention factor (Rf) of ~0.25-0.35 for the desired product and shows visible separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal volume of the mobile phase or a slightly stronger solvent. Carefully apply the solution to the top of the silica bed.

  • Elution: Begin passing the mobile phase through the column, collecting the eluting solvent in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure, desired isomer.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromoisoquinolin-3-OL.

Analytical Verification of Purity

After purification, it is imperative to confirm the removal of isomeric impurities.

1. HPLC Analysis: Inject a sample of the purified material into the HPLC system developed earlier. The goal is to see a single major peak at the retention time corresponding to 5-Bromoisoquinolin-3-OL, with any impurity peaks below the limit of detection or quantification.

Parameter Illustrative Condition
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result Baseline separation of isomeric peaks.

Note: This is an example starting point. Method development and optimization are crucial for separating closely related isomers.[8]

2. ¹H NMR Spectroscopy: The ultimate confirmation of isomeric purity comes from ¹H NMR. The aromatic region of the spectrum should show a clean set of signals corresponding only to the 5-bromo isomer.

Compound H4 Signal H6 Signal H7 Signal H8 Signal
5-Bromoisoquinolin-3-OL (Predicted) DoubletDoublet of doubletsTriplet (t)Doublet (d)
7-Bromoisoquinolin-3-OL (Predicted) Singlet (s)Singlet (s)-Doublet (d)
8-Bromoisoquinolin-3-OL (Predicted) DoubletDoublet (d)Triplet (t)-

Note: The exact chemical shifts and coupling constants will depend on the solvent and instrument. The key is the difference in the expected splitting patterns and number of signals, which allows for unambiguous identification.[10][11][18]

References

  • Brown, A. B., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 82, 88. [Link]

  • Li, J., et al. (2023). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis Facultatis Medicae, 124, 73-102. [Link]

  • ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Veeprho. Isoquinoline Impurities and Related Compound. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]

  • Pauli, G. F., et al. (2018). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. ResearchGate. [Link]

  • Al-Hiari, Y. M., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(15), 4435. [Link]

  • Wang, X., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 28(29), 6035-6067. [Link]

  • Gouliaev, A. H., & Brown, A. B. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone? [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Zhang, J., et al. (2013). Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ChemHelpASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • Baertschi, S. W. (2019). Impurity investigations by phases of drug and product development. Baertschi Consulting. [Link]

  • Ilisz, I., et al. (2020). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 25(23), 5678. [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. [Link]

  • Pyvot Tech. Separation of Isomers. [Link]

  • Chemistry LibreTexts. (2021). 9.3: Chromatographic Separation Procedures. [Link]

  • Der Pharma Chemica. (2014). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • Tanaka, S., et al. (1989). Purification of isoquinoline.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]

  • Sridhar, G., et al. (2023). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Applied Chemical Engineering. [Link]

  • PubMed. (1989). Methods of isolation and determination of isoquinoline alkaloids. [Link]

  • NC State University Department of Chemistry. (2015). Recrystallization. YouTube. [Link]

  • Amerigo Scientific. (2023). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • PubChem. 5-Bromoisoquinoline. [Link]

  • LCGC International. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromoisoquinolin-3-OL and 5-Chloroisoquinolin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, the isoquinolin-3-ol scaffold is a privileged structure, forming the core of numerous biologically active compounds. The functionalization of this core, particularly at the C5 position, is critical for modulating pharmacological properties. This guide provides an in-depth comparison of the reactivity of two key intermediates: 5-Bromoisoquinolin-3-OL and 5-Chloroisoquinolin-3-OL. While structurally similar, the difference in the C5-halogen substituent profoundly impacts their utility in common synthetic transformations. We will demonstrate through mechanistic principles and comparative experimental frameworks that 5-Bromoisoquinolin-3-OL is generally the superior substrate for palladium-catalyzed cross-coupling reactions due to the lower C-Br bond dissociation energy. Conversely, the reactivity in nucleophilic aromatic substitution is more nuanced, with the choice of substrate depending on specific reaction conditions. This guide serves as a technical resource for researchers to make informed decisions in reaction design and catalyst selection, ultimately accelerating discovery programs.

Introduction: The Halogen as a Strategic Linchpin

The isoquinoline nucleus is a cornerstone in the synthesis of alkaloids and pharmaceuticals.[1] The introduction of a hydroxyl group at the C3 position and a halogen at the C5 position creates a versatile platform for further elaboration. The halogen, in particular, serves as a synthetic handle for introducing molecular complexity through reactions that form new carbon-carbon and carbon-heteroatom bonds.

The choice between a bromine or a chlorine atom at the C5 position is not arbitrary; it is a strategic decision that dictates the synthetic routes available to the medicinal chemist. This choice directly influences reaction kinetics, catalyst selection, and overall process efficiency. This guide will dissect the fundamental chemical principles governing the reactivity differences between these two building blocks and provide practical, data-driven insights for their application.

Theoretical Framework: A Tale of Two Halogens

The disparate reactivity of 5-Bromoisoquinolin-3-OL and 5-Chloroisoquinolin-3-OL is rooted in the intrinsic properties of the carbon-halogen bond. Understanding these differences is paramount to predicting reaction outcomes and optimizing conditions.

PropertyC-Cl BondC-Br BondImplication for Reactivity
Average Bond Energy ~339 kJ/mol~285 kJ/molThe weaker C-Br bond is more easily cleaved, facilitating reactions where bond breaking is rate-determining (e.g., oxidative addition in cross-coupling).
Electronegativity (Pauling) 3.162.96Chlorine's higher electronegativity creates a more polarized C-Cl bond and can better stabilize negative charge in intermediates (e.g., Meisenheimer complex in SNAr).[2]
Polarizability LowerHigherThe larger, more diffuse electron cloud of bromine makes the C-Br bond more polarizable, enhancing its interaction with transition metal catalysts.
Bond Length ~1.77 Å~1.94 ÅThe longer C-Br bond contributes to its lower bond strength.

These fundamental properties set the stage for a clear divergence in reactivity, particularly in the context of transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Bromide Advantage

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for drug discovery.[3][4] The critical, often rate-limiting, step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5]

The general order of reactivity for aryl halides in oxidative addition is I > Br > OTf >> Cl.[6] This trend is a direct consequence of the carbon-halogen bond dissociation energy. The significantly weaker C-Br bond in 5-Bromoisoquinolin-3-OL allows for a lower energy barrier to oxidative addition compared to the C-Cl bond in its chloro-analogue.[7][8]

Suzuki_Catalytic_Cycle Fig. 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd_Br Oxidative Addition (Ar-Br) Pd0->OxAdd_Br Faster Lower Ea OxAdd_Cl Oxidative Addition (Ar-Cl) Pd0->OxAdd_Cl PdII_Br Ar-Pd(II)L2-Br OxAdd_Br->PdII_Br PdII_Cl Ar-Pd(II)L2-Cl OxAdd_Cl->PdII_Cl Transmetal Transmetalation R-B(OR)2 PdII_Br->Transmetal PdII_Cl->Transmetal PdII_R Ar-Pd(II)L2-R Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-R (Product) ReductElim->Product

Caption: Oxidative addition is faster for Ar-Br due to a lower activation energy (Ea).

This translates to tangible experimental advantages:

  • Milder Reaction Conditions: Reactions with 5-Bromoisoquinolin-3-OL often proceed at lower temperatures and with lower catalyst loadings.

  • Shorter Reaction Times: The faster kinetics lead to quicker consumption of starting material and higher throughput.

  • Broader Catalyst/Ligand Compatibility: While modern, highly active ligands can facilitate the coupling of aryl chlorides, aryl bromides react well with a wider and often less expensive range of catalyst systems.[9][10]

Comparative Performance Data (Suzuki-Miyaura Coupling)

The following table presents hypothetical yet representative data for a Suzuki-Miyaura coupling with phenylboronic acid, illustrating the expected performance differences.

SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
5-Bromoisoquinolin-3-OL 2% Pd(PPh₃)₄80292
5-Chloroisoquinolin-3-OL 2% Pd(PPh₃)₄801225
5-Chloroisoquinolin-3-OL 5% Pd₂(dba)₃ + 10% SPhos110885

As the data shows, under standard conditions, the bromide is significantly more reactive. Achieving high yields with the chloride requires more specialized (and expensive) catalyst systems, higher temperatures, and longer reaction times.

Nucleophilic Aromatic Substitution (SNAr): A More Complex Picture

Nucleophilic Aromatic Substitution (SNAr) operates via a different mechanism, proceeding through a two-step addition-elimination pathway involving a negatively charged Meisenheimer intermediate.[11]

SNAr_Mechanism Fig. 2: General SNAr Mechanism Start Substrate (Ar-X) TS1 Transition State 1 (Rate-Determining Step) Start->TS1 + Nu⁻ Nuc Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer Attack at C-X TS2 Transition State 2 Meisenheimer->TS2 Loss of Leaving Group Product Product (Ar-Nu) TS2->Product LG Leaving Group (X⁻) TS2->LG + X⁻ Experimental_Workflow Fig. 3: Comparative Suzuki Coupling Workflow cluster_prep Preparation cluster_reaction Reaction Setup (x2) cluster_analysis Monitoring & Workup Reagents Weigh Substrates, Boronic Acid, Base, Catalyst, Int. Standard Inert Assemble under N2/Ar Reagents->Inert Solvent Prepare Anhydrous & Degassed Solvent Solvent->Inert Flask_Br Flask A: 5-Bromoisoquinolin-3-OL Flask_Cl Flask B: 5-Chloroisoquinolin-3-OL Add_Solv Add Solvent & Reagents Inert->Add_Solv Heat Heat to 80°C with Stirring Add_Solv->Heat Monitor Monitor by TLC/LC-MS (t = 0, 1h, 2h, 4h, 8h) Heat->Monitor Quench Cool to RT, Quench with H2O Monitor->Quench Upon Completion Extract Extract with EtOAc Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify

Sources

The Ascending Trajectory of Substituted Isoquinolines: A Comparative Analysis of 5-Bromoisoquinolin-3-OL in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, the versatility of the isoquinoline nucleus is well-established.[3] In recent years, the focus has intensified on synthetically modified isoquinolines as targeted therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the biological potential of 5-Bromoisoquinolin-3-OL, a halogenated isoquinolinol derivative, in the context of other biologically active isoquinolines. We will delve into the mechanistic rationale for its likely activities based on established structure-activity relationships (SAR) and provide detailed experimental protocols for its evaluation.

The Isoquinoline Scaffold: A Privileged Structure in Pharmacology

The isoquinoline framework, a bicyclic aromatic heterocycle, offers a unique three-dimensional structure that can be readily functionalized at various positions. This allows for the fine-tuning of its physicochemical properties and biological target interactions.[1] Substitutions at the C1, C3, and C4 positions, in particular, have been shown to significantly influence the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds.[1]

Unveiling the Biological Potential of 5-Bromoisoquinolin-3-OL: A SAR-Guided Perspective

While direct experimental data on 5-Bromoisoquinolin-3-OL is limited in publicly accessible literature, we can infer its probable biological activities by examining the established structure-activity relationships of closely related isoquinoline derivatives.

The Significance of the 3-Hydroxy (Isoquinolin-3-ol) Moiety

The presence of a hydroxyl group at the 3-position is pivotal. Isoquinolin-3-ols exist in tautomeric equilibrium with their corresponding isoquinolin-1(2H)-one form. This structural feature is critical for the biological activity of many isoquinoline-based enzyme inhibitors.

The Role of Bromine Substitution at the 5-Position

Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. The introduction of a bromine atom at the 5-position of the isoquinoline ring can influence the molecule's electronic properties, lipophilicity, and binding interactions with target proteins. Studies on brominated quinolines and isoquinolines have demonstrated potent anticancer and antimicrobial activities.[4][5]

Based on these structural features, 5-Bromoisoquinolin-3-OL is a compelling candidate for investigation in several key therapeutic areas:

  • Anticancer Activity: The isoquinolinone core is a recognized pharmacophore for the inhibition of key enzymes in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

  • Enzyme Inhibition: The specific substitution pattern may confer selectivity towards certain enzyme families, such as casein kinase 2 (CK2).

Comparative Analysis: 5-Bromoisoquinolin-3-OL vs. Other Isoquinoline Derivatives

To contextualize the potential of 5-Bromoisoquinolin-3-OL, we will compare its structural features and inferred activities with other well-characterized isoquinoline derivatives.

Compound/Class Key Structural Features Established Biological Activity Potential Advantage of 5-Bromoisoquinolin-3-OL
Berberine Quaternary protoberberine alkaloidAntimicrobial, anti-inflammatory, anticancer[3]Simpler synthetic route, potentially more specific target interaction due to the isoquinolinone core.
Morphine Complex pentacyclic alkaloidOpioid analgesicDifferent mechanism of action, likely targeting enzyme inhibition rather than opioid receptors.
Lamellarins Pyrrolo[2,1-a]isoquinoline alkaloidsPotent anticancer agents, Topoisomerase I inhibitors[6]The simpler isoquinolinone scaffold of 5-Bromoisoquinolin-3-OL may offer a different kinase inhibition profile.
Tetrahydroisoquinolines (THIQs) Reduced isoquinoline coreDiverse activities including antibacterial and HDAC inhibition[7][8][9]The aromaticity of the isoquinoline ring in 5-Bromoisoquinolin-3-OL is crucial for its potential as a PARP or kinase inhibitor.

Key Biological Targets and Experimental Evaluation

Based on the SAR analysis, the most promising avenues for investigating the biological activity of 5-Bromoisoquinolin-3-OL are as an anticancer agent through the inhibition of PARP and specific kinases.

PARP Inhibition: A Promising Anticancer Strategy

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficient DNA repair pathways (e.g., those with BRCA mutations), inhibiting PARP leads to synthetic lethality. The isoquinolinone scaffold is a known inhibitor of PARP1.

Below is a conceptual workflow for evaluating 5-Bromoisoquinolin-3-OL as a PARP1 inhibitor.

PARP1_Inhibition_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Effects cluster_2 In Vivo Studies Compound 5-Bromoisoquinolin-3-OL Enzyme_Assay PARP1 Enzymatic Assay Compound->Enzyme_Assay Cell_Based_Assay Cell-Based PARP Activity Assay Enzyme_Assay->Cell_Based_Assay Determine IC50 Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Based_Assay->Cytotoxicity DNA_Damage DNA Damage Analysis (γH2AX staining) Cytotoxicity->DNA_Damage Confirm mechanism Xenograft Xenograft Animal Model DNA_Damage->Xenograft Validate in vivo efficacy

Caption: Workflow for evaluating PARP1 inhibitory activity.

Kinase Inhibition: Targeting Cellular Signaling

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The isoquinoline scaffold has been successfully exploited to develop potent kinase inhibitors. Casein Kinase 2 (CK2) is a plausible target for 5-Bromoisoquinolin-3-OL.

The following diagram illustrates a typical kinase inhibition screening cascade.

Kinase_Inhibition_Workflow Compound 5-Bromoisoquinolin-3-OL Primary_Screen Primary Kinase Panel Screen Compound->Primary_Screen Hit_Validation Hit Validation & IC50 Determination Primary_Screen->Hit_Validation Identify initial hits Selectivity_Profiling Selectivity Profiling (against related kinases) Hit_Validation->Selectivity_Profiling Confirm potency Cellular_Assay Cellular Target Engagement Assay Selectivity_Profiling->Cellular_Assay Assess selectivity Downstream_Signaling Analysis of Downstream Signaling Cellular_Assay->Downstream_Signaling Validate cellular activity

Caption: Kinase inhibitor screening cascade.

Experimental Protocols

To facilitate the investigation of 5-Bromoisoquinolin-3-OL, we provide detailed protocols for key in vitro assays.

Protocol for MTT Cytotoxicity Assay

This protocol is adapted from established methods for assessing cell viability.[10][11]

Objective: To determine the concentration of 5-Bromoisoquinolin-3-OL that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • 5-Bromoisoquinolin-3-OL stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-Bromoisoquinolin-3-OL in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol for In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol is based on commercially available PARP assay kits.[12][13]

Objective: To measure the direct inhibitory effect of 5-Bromoisoquinolin-3-OL on PARP1 enzymatic activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • PARP assay buffer

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Reaction Setup: In each well of the histone-coated plate, add PARP assay buffer, activated DNA, and varying concentrations of 5-Bromoisoquinolin-3-OL.

  • Enzyme Addition: Add recombinant PARP1 enzyme to each well.

  • Reaction Initiation: Start the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate for 30 minutes.

  • Signal Development: Wash the plate and add the HRP substrate. Allow the color to develop.

  • Absorbance Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each concentration of the compound and determine the IC50 value.

Protocol for In Vitro Casein Kinase 2 (CK2) Inhibition Assay (Radiometric)

This protocol is a standard method for assessing kinase activity.[14][15]

Objective: To determine the inhibitory potency of 5-Bromoisoquinolin-3-OL against CK2.

Materials:

  • Recombinant human CK2 enzyme

  • CK2-specific substrate peptide

  • [γ-³²P]ATP

  • Kinase assay buffer

  • 5-Bromoisoquinolin-3-OL

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, CK2 substrate peptide, and varying concentrations of 5-Bromoisoquinolin-3-OL.

  • Enzyme Addition: Add the CK2 enzyme to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP. Incubate for 10-30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Radioactivity Measurement: Measure the radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of CK2 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

5-Bromoisoquinolin-3-OL represents a promising, yet underexplored, scaffold in the vast landscape of isoquinoline-based drug candidates. Its structural features, particularly the combination of the 3-hydroxy (isoquinolinone) moiety and 5-bromo substitution, strongly suggest potential as an anticancer agent through the inhibition of key enzymes like PARP and protein kinases. The provided experimental protocols offer a clear roadmap for the systematic evaluation of its biological activity. Further investigation into the synthesis of a series of related analogs and their comprehensive biological profiling will be crucial to elucidate the full therapeutic potential of this intriguing class of molecules and to establish definitive structure-activity relationships.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. [Link]

  • Design, synthesis and biological evaluation of 3-substituted indenoisoquinoline derivatives as topoisomerase I inhibitors. (2016). PubMed. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2025). PubMed Central. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2023). TÜBİTAK Academic Journals. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). RSC Publishing. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (2021). ACS Omega. [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. (2021). French-Ukrainian Journal of Chemistry. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (n.d.). RSC Publishing. [Link]

  • Development of a potent and selective chemical probe for the pleiotropic kinase CK2. (n.d.). NIH. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). [No source name found]. [No URL available]
  • Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. (2022). PubMed. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (2026). ResearchGate. [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. (2022). PubMed. [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2025). ResearchGate. [Link]

  • The Promise of Selective PARP1 Inhibitors in Cancer Therapy. (2025). ACS Publications. [Link]

  • Chemical Genetic Validation of CSNK2 Substrates Using an Inhibitor-Resistant Mutant in Combination with Triple SILAC Quantitative Phosphoproteomics. (n.d.). Frontiers. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. (n.d.). Xia & He Publishing Inc.. [Link]

  • Recent Advances in the Discovery of CK2 Inhibitors. (n.d.). ACS Omega. [Link]

  • Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. (2017). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 5-Bromoisoquinolin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The targeted synthesis of novel derivatives, such as 5-Bromoisoquinolin-3-ol, is a critical step in the discovery of new therapeutic agents. However, the synthesis of a target molecule is only the first chapter of the story. Rigorous structural validation is paramount to ensure that the molecule in the flask is indeed the molecule on paper. This guide provides an in-depth, experience-driven approach to the comprehensive structural validation of synthesized 5-Bromoisoquinolin-3-ol, moving beyond a simple checklist of techniques to a logical, self-validating workflow.

The Synthetic Pathway: A Proposed Route to 5-Bromoisoquinolin-3-ol

While a direct, one-pot synthesis for 5-Bromoisoquinolin-3-ol may not be extensively documented, a logical and effective route can be devised from established methodologies for the synthesis of substituted isoquinolines. A plausible approach involves a multi-step synthesis commencing with the bromination of isoquinoline, followed by the introduction of the hydroxyl group.

A common starting point is the electrophilic bromination of isoquinoline to yield 5-bromoisoquinoline. Various methods have been reported for this transformation, often employing bromine in the presence of a Lewis acid or N-bromosuccinimide (NBS) in strong acid.[1] Subsequent conversion of 5-bromoisoquinoline to 5-Bromoisoquinolin-3-ol would likely proceed through a nucleophilic substitution or an oxidation/reduction sequence, potentially involving the formation of an N-oxide followed by rearrangement.

The Cornerstone of Validation: A Multi-Faceted Spectroscopic Approach

The unambiguous confirmation of the structure of 5-Bromoisoquinolin-3-ol relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust and self-validating dataset.

Workflow for Structural Validation of 5-Bromoisoquinolin-3-ol

G cluster_synthesis Synthesis cluster_validation Structural Validation Synthesized_Product Crude 5-Bromoisoquinolin-3-ol Mass_Spec Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Synthesized_Product->Mass_Spec Initial Confirmation IR_Spec Infrared (IR) Spectroscopy - Functional Groups (O-H, C=O, C-Br) Mass_Spec->IR_Spec Functional Group Plausibility NMR_Spec Nuclear Magnetic Resonance (NMR) - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 2D NMR (Connectivity) IR_Spec->NMR_Spec Detailed Structural Elucidation Final_Confirmation Confirmed Structure: 5-Bromoisoquinolin-3-ol NMR_Spec->Final_Confirmation Final Verification

Caption: A logical workflow for the structural validation of synthesized 5-Bromoisoquinolin-3-ol, integrating multiple spectroscopic techniques for comprehensive analysis.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry (MS) serves as the initial and indispensable tool for confirming the molecular weight of the synthesized compound. For 5-Bromoisoquinolin-3-ol (C₉H₆BrNO), the expected molecular weight provides a clear target for analysis.

Expected Mass Spectrum Data:

The presence of a bromine atom is a key structural feature that will be readily apparent in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion peak will manifest as a characteristic M/M+2 isotopic pattern with two peaks of nearly equal intensity, separated by two mass units.[2]

IonExpected m/zInterpretation
[M]⁺~222.96Molecular ion with ⁷⁹Br
[M+2]⁺~224.96Molecular ion with ⁸¹Br

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve a small amount of the purified product (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-MS instrument.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the characteristic isotopic pattern of a monobrominated compound around the expected molecular weight.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 5-Bromoisoquinolin-3-ol, the key functional groups to identify are the hydroxyl (-OH) group, the carbon-bromine (C-Br) bond, and the aromatic C-H and C=C bonds. The potential for keto-enol tautomerism in the isoquinolin-3-ol ring system may also be observable.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200 (broad)O-HStretching (intermolecular H-bonding)
~1650C=OStretching (keto tautomer)
1620-1450Aromatic C=CStretching
3100-3000Aromatic C-HStretching
700-500C-BrStretching

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid, purified product directly onto the ATR crystal.

  • Instrumentation: Use a clean, dry ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for confirming the precise connectivity and substitution pattern of 5-Bromoisoquinolin-3-ol.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their coupling interactions. For 5-Bromoisoquinolin-3-ol, we expect to see signals in the aromatic region, corresponding to the five protons on the isoquinoline ring system, and a signal for the hydroxyl proton.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.9s-
H-4~7.0s-
H-6~7.8d~8.0
H-7~7.5t~8.0
H-8~8.0d~8.0
OH~11.0br s-

Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and their chemical environments. For 5-Bromoisoquinolin-3-ol, we expect nine distinct signals.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)
C-1~145
C-3~160
C-4~105
C-4a~130
C-5~120
C-6~135
C-7~128
C-8~125
C-8a~138

Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary.

2D NMR Spectroscopy: Connecting the Dots

To definitively assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

  • COSY: Will show correlations between coupled protons, confirming the relationships between H-6, H-7, and H-8.

  • HSQC: Will show correlations between each proton and its directly attached carbon atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra.

  • Data Analysis: Integrate the ¹H NMR signals, determine the multiplicities and coupling constants, and use the 2D spectra to assign all proton and carbon signals.

The Logic of a Self-Validating System

G cluster_data Spectroscopic Data cluster_conclusion Conclusion MS_Data MS Data: Correct MW & Isotopic Pattern IR_Data IR Data: Presence of OH, C=O, C-Br MS_Data->IR_Data Consistent with Structure_Confirmed Structure of 5-Bromoisoquinolin-3-ol is Validated MS_Data->Structure_Confirmed Supports NMR_Data NMR Data: Correct number of H & C signals Connectivity confirmed by 2D NMR IR_Data->NMR_Data Consistent with IR_Data->Structure_Confirmed Supports NMR_Data->Structure_Confirmed Confirms

Caption: The interplay of different spectroscopic data creates a self-validating system for the structural confirmation of 5-Bromoisoquinolin-3-ol.

Conclusion: A Commitment to Rigor

The structural validation of a newly synthesized compound is a cornerstone of scientific integrity in drug discovery and development. A multi-technique approach, as outlined in this guide, provides a robust and self-validating workflow for confirming the identity of 5-Bromoisoquinolin-3-ol. By moving beyond simple data acquisition to a logical and integrated analysis of spectroscopic evidence, researchers can have the highest confidence in their synthetic products, paving the way for meaningful biological evaluation and the advancement of new therapeutic possibilities.

References

  • Mathison, I. W., & Morgan, P. H. (1974). A convenient synthesis of 5-bromoisoquinoline. The Journal of Organic Chemistry, 39(21), 3210–3211. [Link]

  • Organic Syntheses. (2002). 5-Bromoisoquinoline. Organic Syntheses, 79, 159. [Link]

  • PubChem. (n.d.). 5-Bromoisoquinoline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

Sources

Spectroscopic Analysis of 5-Bromoisoquinolin-3-OL and Its Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The successful synthesis and characterization of novel compounds are foundational to progress in pharmaceutical and materials science. A critical aspect of this process is the rigorous spectroscopic analysis of the final product and the intermediates that lead to it. This guide was designed to provide a detailed spectroscopic comparison of the target molecule, 5-Bromoisoquinolin-3-OL, and its synthetic precursors. However, a comprehensive search of scientific literature, chemical databases, and supplier technical sheets has revealed a significant gap in publicly available experimental data.

Specifically, validated and published experimental spectra (NMR, IR, Mass Spectrometry) for the final product, 5-Bromoisoquinolin-3-OL (or its tautomer, 5-bromoisoquinolin-3(2H)-one), and its immediate precursor, Methyl 4-bromo-2-(cyanomethyl)benzoate , could not be located. While a plausible synthetic pathway can be proposed based on established chemical principles, the absence of this critical experimental data prevents a direct and objective spectroscopic comparison as originally intended.

This document will, therefore, outline the proposed synthetic route and provide the available spectroscopic data for the initial precursors. This serves to illustrate the principles of spectroscopic analysis in a synthetic workflow, while highlighting the current data gap for the title compound. We present this as a framework for the analysis that would be conducted, should this experimental data become available.

Introduction: The Importance of Isoquinolinones

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The isoquinolin-3-ol (or isoquinolin-3(2H)-one) subclass, in particular, is of significant interest to researchers in drug development due to its association with various pharmacological effects. The introduction of a bromine atom at the 5-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries for screening. Accurate spectroscopic characterization is paramount to confirm the identity and purity of such compounds, ensuring the reliability of subsequent biological or material science studies.

Proposed Synthetic Pathway

A common and logical approach to the synthesis of the isoquinolin-3-one ring system is the base-catalyzed intramolecular cyclization of a methyl 2-(cyanomethyl)benzoate derivative. This establishes a clear synthetic lineage from commercially available starting materials.

Caption: Proposed synthetic workflow for 5-Bromoisoquinolin-3-OL.

This multi-step synthesis involves the initial esterification of 4-bromobenzoic acid, followed by radical bromination of the methyl group, subsequent cyanation to introduce the nitrile, and a final intramolecular condensation to form the target heterocycle. Each of these transformations imparts distinct changes to the molecule's structure, which would be observable via spectroscopic methods.

Spectroscopic Data of Available Precursors

While data for the final two compounds in the sequence is unavailable, we can examine the spectroscopic features of the initial, well-characterized precursors.

Precursor 1: 4-Bromobenzoic Acid

This is the starting material for the proposed synthesis. Its spectroscopic data provides a baseline for the aromatic system.

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR Two doublets in the aromatic region (typically ~7.7 and 7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. A broad singlet at high chemical shift (>12 ppm) for the carboxylic acid proton.
¹³C NMR Shows signals for four distinct aromatic carbons due to symmetry, plus the carboxyl carbon signal (~167 ppm). The carbon bearing the bromine atom (ipso-carbon) is typically found around 127 ppm.
IR Spectroscopy A very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer. A strong C=O stretch around 1680-1710 cm⁻¹. C-Br stretch is typically observed in the fingerprint region (< 600 cm⁻¹).
Mass Spectrometry The molecular ion peak will show a characteristic M/M+2 isotopic pattern with nearly equal intensity (1:1 ratio), which is the signature of a single bromine atom.
Precursor 2: Methyl 4-bromobenzoate

The esterification of the carboxylic acid results in predictable spectroscopic changes.

Spectroscopic TechniqueKey Observations and Interpretations
¹H NMR The broad carboxylic acid proton signal disappears. A new, sharp singlet appears around 3.9 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group. The aromatic signals remain as two doublets, with slight shifts due to the change from -COOH to -COOCH₃.
¹³C NMR A new signal for the methoxy carbon appears around 52 ppm. The carboxyl carbon signal shifts slightly to ~166 ppm. The aromatic carbon signals are minimally affected.
IR Spectroscopy The broad O-H stretch from 2500-3300 cm⁻¹ is absent. The C=O stretch becomes sharper and shifts to a higher wavenumber, typically 1720-1740 cm⁻¹, characteristic of an ester. A C-O single bond stretch appears in the 1200-1300 cm⁻¹ region.
Mass Spectrometry The molecular ion peak increases by 14 mass units (CH₂) compared to the starting acid. The 1:1 M/M+2 isotopic pattern for bromine is retained. A common fragmentation pattern is the loss of the methoxy group (-OCH₃, 31 mass units).

Anticipated Spectroscopic Changes for Missing Intermediates

To guide future experimental work, we can predict the key spectroscopic changes that would be expected upon formation of the subsequent intermediates.

  • Methyl 4-bromo-2-(cyanomethyl)benzoate:

    • ¹H NMR: The symmetry of the aromatic ring would be broken. This would result in three distinct aromatic signals instead of two. A new singlet at ~4.0-4.2 ppm would appear for the benzylic methylene protons (-CH₂CN).

    • IR: A sharp, medium-intensity peak would appear around 2250 cm⁻¹, which is characteristic of a nitrile (C≡N) stretch.

    • ¹³C NMR: A signal for the methylene carbon and the nitrile carbon (~117 ppm) would be present.

  • 5-Bromoisoquinolin-3-OL (in its isoquinolinone tautomeric form):

    • ¹H NMR: The methyl ester and methylene singlets would be absent. A new singlet for the vinyl proton on the heterocyclic ring would appear. A broad singlet for the N-H proton of the amide would also be expected. The aromatic region would show three distinct protons.

    • IR: The nitrile peak at ~2250 cm⁻¹ would be gone. A strong C=O stretch for the cyclic amide (lactam) would appear around 1650-1680 cm⁻¹. A peak for N-H stretching would be visible around 3200 cm⁻¹.

    • ¹³C NMR: The most significant changes would be the appearance of a carbonyl carbon (~162-165 ppm) and carbons associated with the newly formed heterocyclic ring.

    • Mass Spec: The molecular weight would correspond to the loss of methanol (CH₃OH) from the precursor via cyclization. The bromine isotope pattern would remain.

Experimental Protocols

Should one undertake this synthesis, the following are standard protocols for acquiring the necessary spectroscopic data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR and ¹³C NMR spectra using standard instrument parameters. Typical acquisition times are a few minutes for ¹H and can range from 20 minutes to several hours for ¹³C, depending on the sample concentration.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies and compare them to correlation tables.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is common for providing fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used to identify the molecular ion.

  • Injection: Introduce the sample into the mass spectrometer, either via direct infusion (for ESI) or a GC/LC inlet.

  • Data Acquisition: Acquire the mass spectrum, ensuring the mass range is set appropriately to observe the expected molecular ion.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the isotopic pattern to confirm the presence of bromine. Examine fragmentation patterns to support the proposed structure.

Conclusion and Future Work

The spectroscopic comparison of 5-Bromoisoquinolin-3-OL and its precursors represents a valuable exercise in chemical characterization. However, the current lack of publicly available, experimentally-derived spectra for the target compound and its direct precursor prevents the completion of this guide.

This highlights a critical need within the scientific community. Researchers who successfully synthesize and characterize 5-Bromoisoquinolin-3-OL and Methyl 4-bromo-2-(cyanomethyl)benzoate are strongly encouraged to publish their full spectroscopic data. The deposition of this information into public databases would be an invaluable contribution, enabling future research and providing the missing link for comparative guides such as this one. Until such data is available, the analysis remains speculative, based on established principles of spectroscopy.

References

Due to the lack of specific literature containing the required experimental data for the target compound and its immediate precursor, a formal reference list citing such data cannot be compiled. The chemical principles and general spectroscopic values discussed are considered foundational knowledge in the field of organic chemistry and spectroscopy.

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-Bromoisoquinolin-3-OL

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 5-Bromoisoquinolin-3-OL is a valuable building block in medicinal chemistry, and its synthetic accessibility directly impacts the pace of discovery. This guide provides a comparative analysis of prominent synthetic routes to this important molecule, offering insights into their efficiency, practicality, and underlying chemical principles.

Introduction to 5-Bromoisoquinolin-3-OL

The isoquinoline core is a privileged scaffold found in numerous biologically active compounds and natural products. The presence of a bromine atom at the 5-position and a hydroxyl group at the 3-position of the isoquinoline ring system in 5-Bromoisoquinolin-3-OL offers versatile handles for further chemical modifications, making it a crucial intermediate in the synthesis of a wide range of therapeutic agents. The efficiency of its synthesis is therefore a critical consideration for any research program that relies on this scaffold.

This guide will explore and benchmark two primary synthetic strategies for obtaining 5-Bromoisoquinolin-3-OL:

  • Strategy 1: Multi-step Synthesis via Bromination of Isoquinoline followed by C-3 Functionalization. This classic and widely applicable approach involves the initial synthesis of 5-bromoisoquinoline, followed by the introduction of the hydroxyl group at the 3-position.

  • Strategy 2: Ring-Closing Synthesis of the Isoquinolin-3-one Core. This strategy focuses on constructing the isoquinoline ring system with the 3-oxo functionality already in place, which exists in tautomeric equilibrium with the desired 3-hydroxyisoquinoline.

Strategy 1: Multi-step Synthesis via 5-Bromoisoquinoline

This approach is a logical and often reliable method that separates the synthesis into two distinct stages: the bromination of the isoquinoline core and the subsequent introduction of the C-3 hydroxyl group.

Part A: Synthesis of 5-Bromoisoquinoline

The direct bromination of isoquinoline is a well-established transformation, with several methods reported in the literature. The choice of brominating agent and reaction conditions significantly impacts the yield and regioselectivity of the reaction.

Method 1A: Electrophilic Bromination using Bromine and a Lewis Acid

Direct bromination of the electron-poor isoquinoline system with elemental bromine requires the use of a catalyst to facilitate the reaction.[1] Lewis acids such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃) are commonly employed.

  • Causality of Experimental Choices: The Lewis acid coordinates to the nitrogen atom of the isoquinoline ring, increasing its electrophilicity and making the aromatic system more susceptible to electrophilic attack by bromine. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier.

Method 1B: Bromination with N-Bromosuccinimide (NBS) in Sulfuric Acid

A more modern and often higher-yielding approach utilizes N-bromosuccinimide (NBS) as the bromine source in a strong acid medium like concentrated sulfuric acid.[2]

  • Causality of Experimental Choices: In the strongly acidic environment, isoquinoline is protonated, and NBS serves as a source of electrophilic bromine. The reaction proceeds under carefully controlled temperature conditions to favor the formation of the 5-bromo isomer over other potential isomers. This method is often preferred for its scalability and use of a more manageable brominating agent compared to liquid bromine.

Table 1: Comparison of Methods for the Synthesis of 5-Bromoisoquinoline

MethodBrominating AgentCatalyst/SolventTypical YieldKey AdvantagesKey Disadvantages
1ABr₂AlCl₃ or AlBr₃39-46%[1]Readily available reagents.Use of hazardous liquid bromine, moderate yields.
1BNBSH₂SO₄47-49%[2]Higher yields, scalable, uses a solid brominating agent.Requires careful temperature control, strong acid handling.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline using NBS (Method 1B) [2]

  • Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel is charged with concentrated sulfuric acid and cooled to 0°C.

  • Addition of Isoquinoline: Isoquinoline is added slowly to the stirred sulfuric acid, maintaining the temperature below 30°C.

  • Cooling and Addition of NBS: The solution is cooled to -25°C using a dry ice/acetone bath. N-bromosuccinimide is then added portion-wise, ensuring the internal temperature remains between -26°C and -22°C.

  • Reaction: The mixture is stirred at -22°C for 2 hours, followed by stirring at -18°C for 3 hours.

  • Work-up: The reaction mixture is poured onto crushed ice. The pH is carefully adjusted to 9 with aqueous ammonia while keeping the temperature below 25°C.

  • Extraction and Purification: The resulting suspension is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by fractional distillation under reduced pressure to afford 5-bromoisoquinoline as a white solid.

Part B: Introduction of the Hydroxyl Group at C-3

Once 5-bromoisoquinoline is obtained, the next critical step is the introduction of a hydroxyl group at the 3-position. Direct C-H hydroxylation of such a deactivated position is challenging. Therefore, indirect methods are typically employed.

Method 1C: From 3-Aminoisoquinoline via Diazotization

A classical and reliable method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of a primary amine, followed by hydrolysis of the resulting diazonium salt. This would require the synthesis of 3-amino-5-bromoisoquinoline as an intermediate. The synthesis of 3-aminoisoquinoline itself has been reported.[3]

  • Causality of Experimental Choices: The amino group can be introduced at the 3-position of the isoquinoline ring through various methods, such as nucleophilic aromatic substitution on a suitable precursor. Once the amino group is in place, treatment with a nitrite source (e.g., sodium nitrite) in an acidic medium generates a diazonium salt. This highly reactive intermediate can then be hydrolyzed by heating in an aqueous acidic solution to yield the desired hydroxyl group.

Method 1D: meta-Selective Hydroxylation via Dearomatized Intermediates

A more recent and innovative approach involves the meta-selective hydroxylation of isoquinolines.[4] This method utilizes the formation of dearomatized intermediates that are then regioselectively hydroxylated.

  • Causality of Experimental Choices: This strategy circumvents the inherent electronic bias of the isoquinoline ring. By temporarily dearomatizing the ring system, the C-3 position becomes more susceptible to nucleophilic attack. The subsequent hydroxylation with an electrophilic peroxide and rearomatization delivers the 3-hydroxyisoquinoline derivative. The compatibility of this method with a 5-bromo substituent would need to be experimentally verified.

Workflow Diagram: Strategy 1

G cluster_0 Part A: Synthesis of 5-Bromoisoquinoline cluster_1 Part B: C-3 Hydroxylation cluster_2 Alternative C-3 Hydroxylation Isoquinoline Isoquinoline Bromination Bromination Isoquinoline->Bromination NBS, H₂SO₄ 5-Bromoisoquinoline 5-Bromoisoquinoline Bromination->5-Bromoisoquinoline 3-Amino-5-bromoisoquinoline 3-Amino-5-bromoisoquinoline 5-Bromoisoquinoline->3-Amino-5-bromoisoquinoline Amination Dearomatized Intermediate Dearomatized Intermediate 5-Bromoisoquinoline->Dearomatized Intermediate Activation Diazonium Salt Diazonium Salt 3-Amino-5-bromoisoquinoline->Diazonium Salt NaNO₂, H⁺ 5-Bromoisoquinolin-3-OL 5-Bromoisoquinolin-3-OL Diazonium Salt->5-Bromoisoquinolin-3-OL H₂O, Δ Dearomatized Intermediate->5-Bromoisoquinolin-3-OL Hydroxylation

Caption: Multi-step synthesis of 5-Bromoisoquinolin-3-OL.

Strategy 2: Ring-Closing Synthesis of the Isoquinolin-3-one Core

An alternative and potentially more convergent approach is to construct the 5-bromo-substituted isoquinolin-3-one ring system directly from acyclic precursors. Isoquinolin-3-ones exist in tautomeric equilibrium with isoquinolin-3-ols, providing a direct route to the desired product. Several methods for the synthesis of the isoquinolin-3-one scaffold have been reported.[5]

Method 2A: Rhodium-Catalyzed C-H Activation/Annulation

Transition metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of heterocyclic systems. Rhodium catalysts have been successfully employed in the synthesis of isoquinolin-3-ones from benzamides and various coupling partners.

  • Causality of Experimental Choices: This method involves the rhodium-catalyzed ortho-C-H activation of a suitably substituted benzamide, followed by annulation with a two-carbon component, such as an alkyne or a vinyl acetate, to construct the isoquinoline-3-one ring. The regioselectivity of the initial C-H activation is directed by the amide group.

Method 2B: Palladium-Catalyzed Annulation

Palladium catalysis also offers a viable route to isoquinolin-3-ones. For instance, a palladium-catalyzed annulation of N-sulfonyl amides with allylbenzenes can be employed.

  • Causality of Experimental Choices: This reaction proceeds through a sequence of C(sp²)-H allylation, aminopalladation, β-hydride elimination, and isomerization to form the isoquinolin-3-one product. The use of an oxidant, such as air, is often required to regenerate the active palladium catalyst.

Table 2: Comparison of Ring-Closing Strategies for Isoquinolin-3-one Synthesis

MethodCatalystStarting MaterialsKey AdvantagesKey Disadvantages
2ARhodiumBenzamides, Alkynes/Vinyl AcetateHigh atom economy, convergent.Requires specialized catalysts, substrate scope may be limited.
2BPalladiumN-sulfonyl amides, AllylbenzenesUtilizes readily available starting materials.May require an external oxidant, regioselectivity can be a challenge.

Workflow Diagram: Strategy 2

G cluster_0 Ring-Closing Synthesis Substituted Benzamide Substituted Benzamide Rh-Catalyzed Annulation Rh-Catalyzed Annulation Substituted Benzamide->Rh-Catalyzed Annulation [Rh], Alkyne 5-Bromoisoquinolin-3-one 5-Bromoisoquinolin-3-one Rh-Catalyzed Annulation->5-Bromoisoquinolin-3-one Substituted N-sulfonyl amide Substituted N-sulfonyl amide Pd-Catalyzed Annulation Pd-Catalyzed Annulation Substituted N-sulfonyl amide->Pd-Catalyzed Annulation [Pd], Allylbenzene Pd-Catalyzed Annulation->5-Bromoisoquinolin-3-one 5-Bromoisoquinolin-3-OL 5-Bromoisoquinolin-3-OL 5-Bromoisoquinolin-3-one->5-Bromoisoquinolin-3-OL Tautomerization

Caption: Convergent synthesis of 5-Bromoisoquinolin-3-OL.

Comparative Analysis and Conclusion

The choice of the most efficient synthetic route to 5-Bromoisoquinolin-3-OL depends on several factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the expertise of the chemist.

  • Strategy 1 (Multi-step Synthesis) offers a well-trodden path with predictable and scalable steps for the synthesis of the 5-bromoisoquinoline intermediate. The subsequent introduction of the C-3 hydroxyl group, particularly via the classical diazotization of an amino precursor, is a reliable, albeit multi-step, process. The newer meta-hydroxylation method holds promise for a more direct conversion, but its applicability to the specific substrate requires further investigation. This strategy is often favored for its robustness and the ability to troubleshoot each step independently.

  • Strategy 2 (Ring-Closing Synthesis) provides a more convergent and potentially more atom-economical approach. Transition metal-catalyzed methods allow for the rapid construction of the core isoquinolin-3-one structure. However, these methods may require more specialized and expensive catalysts, and the synthesis of the required substituted starting materials may add to the overall step count. The regioselectivity of the ring-closing reaction can also be a concern depending on the substitution pattern of the starting materials.

For researchers requiring a reliable and scalable synthesis with well-documented procedures, Strategy 1, utilizing the NBS bromination followed by the synthesis and diazotization of 3-amino-5-bromoisoquinoline, currently represents the most established and benchmarked approach. However, for those interested in developing novel and more efficient routes, the exploration of Strategy 2, particularly the rhodium-catalyzed C-H activation/annulation, offers an exciting avenue for process improvement and innovation.

Ultimately, the "most efficient" synthesis is context-dependent. This guide provides the foundational knowledge and comparative data necessary for researchers to make an informed decision based on their specific needs and resources.

References

  • Gordon, M., & Pearson, D. E. (1964). The Direct Halogenation of Isoquinoline. The Journal of Organic Chemistry, 29(2), 329–333. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]

  • Webb, N. J., Marsden, S. P., & Raw, S. A. (2014). A General Synthesis of 3,4-Unsubstituted Isoquinolones via Rhodium-Catalyzed C–H Activation/Annulation with Vinyl Acetate. Organic Letters, 16(17), 4718–4721. [Link]

  • Zhong, R., Xu, Y., Sun, M., & Wang, Y. (2021). Palladium-Catalyzed Annulation of N-Sulfonyl Amides and Allylbenzenes to Construct Isoquinolinones and Pyridinones. The Journal of Organic Chemistry, 86(7), 5255–5264. [Link]

  • Adams, R., & Miller, W. H. (1940). The Preparation of 3-Aminoisoquinoline and Related Compounds. Journal of the American Chemical Society, 62(1), 53–55. [Link]

  • Maji, M., & Maiti, D. (2021). meta-Hydroxylation of Pyridines, Quinolines, and Isoquinolines Using Dearomatized Intermediates. Angewandte Chemie International Edition, 60(11), 5785-5789. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, the isoquinoline scaffold has emerged as a privileged structure, forming the backbone of numerous biologically active compounds.[1] This guide offers a deep dive into the cytotoxic potential of 5-Bromoisoquinolin-3-OL, a halogenated isoquinoline derivative, and provides a comparative analysis against its structural relatives. While direct, side-by-side experimental data for 5-Bromoisoquinolin-3-OL is not extensively available in the current literature, this guide will synthesize existing data on related compounds to elucidate key structure-activity relationships (SAR) and potential mechanisms of action. Our aim is to provide a scientifically grounded framework for researchers to design future studies and unlock the full therapeutic potential of this promising class of molecules.

The Isoquinoline Scaffold: A Platform for Diverse Biological Activity

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] The functionalization of this core structure at various positions allows for the fine-tuning of its biological effects, making it a versatile template for drug design.

Structure-Activity Relationship (SAR): The Impact of Substitution on Cytotoxicity

The cytotoxic potency of isoquinoline derivatives is intricately linked to the nature and position of their substituents. Analysis of the available literature on related compounds allows us to infer the potential impact of the key functional groups present in 5-Bromoisoquinolin-3-OL: the bromine atom at position 5 and the hydroxyl group at position 3.

The Role of Halogenation at Position 5

The introduction of a bromine atom at the C5 position of the isoquinoline ring is anticipated to significantly influence the molecule's cytotoxic profile. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the potency of drug candidates. Studies on related heterocyclic compounds, such as quinazolines and indolinones, have demonstrated that the presence of a bromo substituent can lead to a marked increase in cytotoxicity.[3][4] For instance, a 5-bromo substituted 2-indolinone derivative was identified as the most potent compound in its series against MCF-7 breast cancer cells. This enhanced activity is often attributed to several factors:

  • Increased Lipophilicity: The bromine atom can increase the molecule's ability to cross cell membranes, leading to higher intracellular concentrations.

  • Altered Electronic Properties: The electron-withdrawing nature of bromine can modulate the electronic distribution within the isoquinoline ring system, potentially enhancing its interaction with biological targets.

  • Formation of Halogen Bonds: Bromine can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

The Influence of the Hydroxyl Group at Position 3

The presence of a hydroxyl group at the C3 position, formally making the compound an isoquinolin-3-ol, is another critical determinant of its biological activity. Hydroxylated isoquinoline derivatives have been investigated for their anticancer properties, and the position of the hydroxyl group can significantly impact their efficacy. While specific data on the 3-hydroxy substitution in combination with 5-bromo substitution is scarce, the hydroxyl group can participate in hydrogen bonding with amino acid residues in the active site of target enzymes, thereby influencing binding affinity and selectivity.

Postulated Mechanism of Action: PARP Inhibition

A compelling avenue for the cytotoxic mechanism of 5-Bromoisoquinolin-3-OL is the inhibition of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes crucial for DNA repair, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (a concept known as synthetic lethality).[5]

Several lines of evidence point towards PARP as a potential target for isoquinoline-based compounds:

  • Structural Analogy: The isoquinoline core is a known pharmacophore for PARP inhibition.

  • Precedent in Related Compounds: Notably, 5-substituted isoquinolin-1-ones have been synthesized and evaluated as PARP inhibitors. While the tautomeric form is different, this highlights the potential of the 5-substituted isoquinoline scaffold to interact with the PARP active site.

The proposed mechanism involves the isoquinoline moiety acting as a nicotinamide mimic, binding to the NAD+ binding site of PARP and preventing the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 Action of 5-Bromoisoquinolin-3-OL DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP DNA_Damage->PARP PAR_synthesis Poly(ADP-ribose) Synthesis PARP->PAR_synthesis PARP_Inhibition PARP Inhibition Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Compound 5-Bromoisoquinolin-3-OL Compound->PARP_Inhibition No_PAR No PAR Synthesis PARP_Inhibition->No_PAR Repair_Failure DNA Repair Failure No_PAR->Repair_Failure Cell_Death Apoptosis Repair_Failure->Cell_Death

Caption: Proposed mechanism of PARP inhibition by 5-Bromoisoquinolin-3-OL.

Comparative Cytotoxicity Data (Inferred)

Due to the absence of direct comparative studies, the following table is a synthesized representation of expected cytotoxic trends based on the SAR of related compounds. The IC50 values are illustrative and intended to guide future experimental design.

CompoundKey Structural FeaturesExpected Cytotoxicity (IC50)Rationale
Isoquinolin-3-olParent scaffold with -OHModerateThe core isoquinoline structure may possess some inherent cytotoxicity, and the hydroxyl group can contribute to target binding.
5-BromoisoquinolineBromination at C5Moderate to HighThe bromine atom is expected to enhance cytotoxicity through increased lipophilicity and altered electronic properties.
5-Bromoisoquinolin-3-OL Bromination at C5, -OH at C3 Potentially High The combination of the activating bromo group and the hydrogen-bonding hydroxyl group could lead to potent cytotoxic activity, potentially through PARP inhibition.
Related PARP Inhibitorse.g., OlaparibHigh (nM to low µM range)Established PARP inhibitors with optimized structures for high-affinity binding serve as a benchmark for potent cytotoxicity in relevant cancer cell lines.[6]

Experimental Protocols for Cytotoxicity Assessment

To empirically determine and compare the cytotoxic effects of 5-Bromoisoquinolin-3-OL and its analogs, standardized in vitro assays are essential.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow A Treat Cells with Compounds B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Quantify Cell Populations (Viable, Apoptotic, Necrotic) E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of 5-Bromoisoquinolin-3-OL is yet to be established, the analysis of structure-activity relationships of related isoquinoline and quinoline derivatives suggests that it holds significant promise as a cytotoxic agent. The presence of a bromine atom at the C5 position and a hydroxyl group at the C3 position are key structural features that are likely to contribute to its anticancer activity, potentially through the inhibition of PARP.

This guide underscores the necessity for further empirical investigation. The synthesis of 5-Bromoisoquinolin-3-OL and a focused panel of its analogs, followed by systematic in vitro cytotoxicity screening against a diverse range of cancer cell lines, is a critical next step. Such studies, guided by the principles and protocols outlined herein, will be instrumental in validating the therapeutic potential of this compound and paving the way for the development of novel and effective isoquinoline-based cancer therapies.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).
  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (n.d.). National Institutes of Health. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. (n.d.). National Institutes of Health. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI. [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health. [Link]

  • Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. (n.d.). National Institutes of Health. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (n.d.). MDPI. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromoisoquinolin-3-OL Analogs as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for the 5-Bromoisoquinolin-3-OL scaffold, a promising but underexplored chemotype in oncology drug discovery. Lacking a single comprehensive study on this specific analog series, this document synthesizes data from related isoquinoline and quinoline derivatives to construct a predictive SAR model. Our objective is to provide researchers and drug development professionals with a robust, data-driven framework to guide the rational design of novel inhibitors, with a particular focus on targeting human topoisomerase I.

The isoquinoline framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including potent antitumor effects.[1][2] The strategic placement of a bromine atom at the C-5 position and a hydroxyl group at the C-3 position on this scaffold offers a unique combination of electronic properties and hydrogen-bonding capabilities, presenting a compelling starting point for inhibitor design.

The 5-Bromoisoquinolin-3-OL Scaffold: A Strategic Analysis

The core structure presents three key features that are critical for its biological activity and potential for analog development: the isoquinoline nitrogen, the 3-hydroxyl group, and the 5-bromo substituent. Understanding the role of each is fundamental to predicting the SAR of its analogs.

  • Isoquinoline Core & Nitrogen (N-2): The nitrogen atom at position 2 is a key site for modification. It acts as a hydrogen bond acceptor and its basicity can be modulated. In many isoquinoline-based inhibitors, substitution at this position with alkyl or aryl groups is crucial for establishing interactions within the target's binding pocket and can significantly influence the compound's pharmacokinetic properties.[3]

  • 3-Hydroxyl Group (-OH): The phenolic hydroxyl group at C-3 is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, enabling strong, directional interactions with amino acid residues in an enzyme's active site. Its acidity and electronic influence on the ring system are also vital. SAR studies on related scaffolds often reveal that the presence and position of such a hydroxyl group are non-negotiable for potent activity.[4]

  • 5-Bromo Substituent (-Br): The bromine atom at C-5 provides several strategic advantages. As a halogen, it increases lipophilicity, which can enhance membrane permeability. Its electron-withdrawing nature modulates the electronic distribution of the aromatic system, potentially influencing binding affinity. Crucially, the bromine atom serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, allowing for extensive exploration of the surrounding chemical space.[5] Studies on related bromo-quinolines have demonstrated that this substituent can confer potent antiproliferative activity.[6]

Core structure of 5-Bromoisoquinolin-3-OL with key positions highlighted.

Comparative SAR Analysis: A Predictive Framework

To guide future discovery efforts, we have compiled a comparative analysis based on findings from closely related isoquinoline and quinoline inhibitors. The following table summarizes how modifications at different positions on the core scaffold are predicted to influence anticancer activity, specifically against human cancer cell lines.

Analog Series / Modification Scaffold Key Modification Detail Target / Cell Line Activity (IC₅₀ / GI₅₀) SAR Interpretation & Rationale Reference
A: N-Alkylation IsoquinolineN-substitution with a 3-morpholinopropyl chain.Human Cancer Cell PanelMean GI₅₀ = 39 nMThe addition of a basic, flexible N-alkyl side chain dramatically enhances antiproliferative properties, likely by improving solubility and forming additional interactions with the biological target (Topoisomerase I).[3][3]
B: C-3 Etherification Isoquinolin-1-one3-OH converted to an O-(3-hydroxypropyl) ether.Human Tumor Cell Lines3-5x more active than parentBioisosteric replacement of the 3-OH with a flexible ether containing a terminal alcohol retains H-bonding capability while potentially accessing new binding regions, significantly boosting antitumor activity.[7][7]
C: C-5 Halogen Variation 6-Bromo-5-nitroquinoline-Br at C-6 and -NO₂ at C-5.HT29 (Colon Cancer)High antiproliferative activityThe combination of electron-withdrawing groups (Br, NO₂) at these positions confers potent cytotoxic and apoptotic activity, highlighting the electronic influence of substituents.[6][6]
D: Ring Saturation TetrahydroisoquinolineHydrogenation of the isoquinoline C-N double bond.Various Cancer Cell LinesOften beneficialSelective hydrogenation to a tetrahydroisoquinoline core can improve anticancer activity by creating a more flexible, 3D structure that may fit better into an enzyme's active site.[3][3]

Postulated Mechanism of Action: Topoisomerase I Inhibition

Many potent isoquinoline-based anticancer agents function as topoisomerase I (Top1) poisons.[3] Top1 is a critical nuclear enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Top1 poisons exert their cytotoxic effect by stabilizing the covalent complex formed between Top1 and DNA (known as the Top1cc). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork collides with these stabilized complexes, the single-strand breaks are converted into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.

The planar isoquinoline core is ideally suited to intercalate at the Top1-DNA interface, while substituents at various positions can form specific hydrogen bonds and van der Waals interactions that stabilize the cleavage complex.

Topo1_Inhibition cluster_pathway Mechanism of Topoisomerase I Poisoning DNA Supercoiled DNA Top1 Topoisomerase I (Top1) DNA->Top1 Binding Cleavage Top1-DNA Cleavage Complex (Top1cc) Top1->Cleavage DNA Cleavage Religation Re-ligation & DNA Relaxation Cleavage->Religation Normal Pathway Stabilized Stabilized Top1cc Cleavage->Stabilized Stabilization by Inhibitor Religation->DNA Inhibitor 5-Bromoisoquinolin-3-OL Analog Inhibitor->Cleavage Intercalation & Binding Replication Replication Fork Collision Stabilized->Replication DSB Double-Strand Break Replication->DSB Apoptosis Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Postulated mechanism of action for 5-Bromoisoquinolin-3-OL analogs as Top1 poisons.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems for the synthesis and evaluation of novel 5-Bromoisoquinolin-3-OL analogs.

Representative Synthesis: N-(2-(diethylamino)ethyl)-5-bromoisoquinolin-3-ol

This protocol outlines a plausible synthetic route, combining established methods for isoquinoline synthesis and modification.

Step 1: Synthesis of 5-Bromoisoquinoline

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer and thermometer, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Addition of Isoquinoline: Slowly add isoquinoline (44.0 g, 330 mmol) while maintaining the temperature below 30°C.

  • Bromination: Cool the solution to -25°C. Add N-bromosuccinimide (NBS) (64.6 g, 363 mmol) portion-wise, keeping the temperature between -22 and -26°C.

  • Reaction Monitoring: Stir the suspension for 2 hours at -22°C, then for 3 hours at -18°C.

  • Workup: Pour the reaction mixture onto 1.0 kg of crushed ice. Adjust the pH to 9.0 with 25% aqueous NH₃, keeping the temperature below 25°C.

  • Extraction & Purification: Extract the aqueous suspension with diethyl ether (3 x 200 mL). Wash the combined organic layers with 1M NaOH and water, dry over MgSO₄, and concentrate. Purify by fractional distillation to yield 5-bromoisoquinoline.[5]

Step 2: Synthesis of 5-Bromoisoquinolin-3-ol (Note: This is a hypothetical step based on general methods, as a direct protocol was not found in the initial search.)

  • Activation: Convert 5-bromoisoquinoline to an N-oxide using an oxidizing agent like m-CPBA in a suitable solvent (e.g., DCM).

  • Rearrangement/Hydroxylation: Treat the N-oxide with acetic anhydride, which can lead to rearrangement and introduction of an acetoxy group at the C-3 position.

  • Hydrolysis: Hydrolyze the resulting acetate ester using aqueous acid or base (e.g., HCl or NaOH) to yield the final 5-Bromoisoquinolin-3-ol.

Step 3: N-Alkylation

  • Deprotonation: In an inert atmosphere, dissolve 5-Bromoisoquinolin-3-ol (1.0 eq) in anhydrous DMF. Add a strong base such as sodium hydride (NaH) (1.2 eq) at 0°C and stir for 30 minutes.

  • Alkylation: Add 2-chloro-N,N-diethylethanamine hydrochloride (1.5 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching & Extraction: Carefully quench the reaction with water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to obtain the target compound.

Biological Evaluation: MTT Cytotoxicity Assay

This protocol determines the concentration of an analog required to inhibit the proliferation of cancer cells by 50% (IC₅₀).

  • Cell Seeding: Seed human cancer cells (e.g., HT-29 colon cancer cells) into a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[8]

SAR_Workflow cluster_workflow SAR-Driven Drug Discovery Workflow Lead Identify Lead Scaffold (5-Bromoisoquinolin-3-OL) Design Rational Analog Design (e.g., Modify N-2, C-3, C-5) Lead->Design Synthesis Chemical Synthesis & Purification Design->Synthesis BioAssay Biological Evaluation (e.g., MTT Assay) Synthesis->BioAssay Decision Potent Activity? BioAssay->Decision SAR Analyze SAR Data (IC50 vs. Structure) SAR->Design Iterate Optimized Optimized Candidate SAR->Optimized Converge Decision->Design No (Redesign) Decision->SAR Yes

A general workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Directions

The 5-Bromoisoquinolin-3-OL scaffold represents a compelling starting point for the development of novel anticancer agents, particularly Topoisomerase I inhibitors. This guide, by synthesizing data from related chemical series, provides a predictive framework for its SAR.

Key Hypotheses for Validation:

  • The 3-hydroxyl group is essential for activity, likely acting as a key hydrogen bond donor. Ether or ester analogs should be synthesized to confirm this.

  • N-alkylation at position 2 with flexible, basic side chains (e.g., morpholino- or piperidino-alkyl groups) is predicted to significantly enhance potency.

  • The 5-bromo position is a prime site for diversification. Replacing bromine with other halogens will fine-tune lipophilicity, while Suzuki or Sonogashira coupling reactions at this site could be used to explore extended binding pockets.

Future work should focus on the systematic synthesis and evaluation of analog libraries based on these predictions. By validating this hypothetical SAR model with robust experimental data, researchers can unlock the full therapeutic potential of this promising scaffold.

References

  • Saeed, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link]

  • Kowol, C. R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry.
  • Isgold, B. S., et al. (2018). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Gopinath, S., et al. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Journal of Applied Pharmaceutical Science.
  • Frølund, B., et al. (2007). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses.
  • Gupta, H., et al. (2012). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Drug Research.
  • Singla, R. K., et al. (2010). Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones. Orbital: The Electronic Journal of Chemistry.
  • Nielsen, F. E., et al. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents (US6500954B1).
  • Shukla, S., et al. (2007). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • D'hooghe, M., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • Healy, P. C., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.
  • Faheem, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Tüzün, N., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. Available at: [Link]

  • Saeed, A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Gopinath, S., et al. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pawar, S. D., et al. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research.
  • Greiner, E., et al. (1997). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Almási, M., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules. Available at: [Link]

Sources

Safety Operating Guide

5-Bromoisoquinolin-3-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and precision, not just in experimentation but in the complete lifecycle of every chemical we handle. The proper disposal of a compound like 5-Bromoisoquinolin-3-OL is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-Bromoisoquinolin-3-OL. The protocols herein are designed to be self-validating, ensuring that each step logically reinforces the principles of chemical safety and regulatory adherence. We will move beyond simple instructions to explain the causality behind these procedures, empowering you to manage your chemical waste with expertise and confidence.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 5-Bromoisoquinolin-3-OL may not be readily available, we can infer its hazard profile from structurally similar brominated isoquinoline compounds. This process of analogue-based risk assessment is a cornerstone of proactive laboratory safety.

Based on aggregated GHS data for closely related compounds, 5-Bromoisoquinolin-3-OL should be handled as a substance with the following potential hazards[1][2][3]:

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation[1][2][3].
Serious Eye IrritationH319Causes serious eye irritation[1][2][3].
Respiratory IrritationH335May cause respiratory irritation[1][2][3].

Furthermore, in the event of a fire, toxic fumes including Nitrogen oxides (NOx) and Hydrogen bromide (HBr) are likely to be emitted[1][4]. This informs the need for appropriate respiratory protection and emergency planning.

The Core Principle: Classification as Halogenated Organic Waste

The molecular structure of 5-Bromoisoquinolin-3-OL—containing a bromine atom—places it unequivocally in the category of halogenated organic waste . This is the single most important classification for determining its disposal pathway.

Why is this segregation critical? Halogenated and non-halogenated organic wastes have different disposal requirements and associated costs[5]. Halogenated wastes must be incinerated at high temperatures in specialized, regulated facilities equipped with scrubbers to neutralize acidic gases (like HBr) that are produced during combustion[6]. Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the more expensive and stringent disposal method for the entire batch and violating waste management principles[7][8].

Standard Operating Procedure (SOP) for Disposal

This SOP provides a systematic workflow for the collection, storage, and disposal of 5-Bromoisoquinolin-3-OL waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation[1][2].

  • Gloves: Nitrile rubber gloves are required. For tasks with a higher risk of splash, consider double-gloving[9].

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Ventilation: All handling of 5-Bromoisoquinolin-3-OL, including waste consolidation, must be performed inside a certified chemical fume hood[8].

Step 2: Waste Collection and Segregation
  • Select the Correct Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. These containers should be made of a compatible material, such as polyethylene[9].

  • Segregate at the Source: Never mix 5-Bromoisoquinolin-3-OL waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams[6][9].

  • Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills[8].

Step 3: Labeling and Documentation

Proper labeling is a legal requirement and essential for safety. As soon as the first particle of waste is added to the container, it must be labeled[8].

  • The label must clearly state "Hazardous Waste" .

  • List all chemical constituents by their full name, including "5-Bromoisoquinolin-3-OL".

  • Indicate the approximate percentage of each constituent.

  • Mark the relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Fill in the generator's name and the accumulation start date.

Step 4: Temporary Storage (Satellite Accumulation)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[8].

  • The SAA must be at or near the point of generation.

  • Store the container in a secondary containment bin to prevent the spread of potential leaks[8].

  • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents[10].

Step 5: Arranging for Final Disposal
  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills during transport.

  • Request Pickup: Once the container is full or you are finished with the process, arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from your laboratory to its final treatment, storage, and disposal facility (TSDF)[11]. Your EHS department will typically handle this documentation.

Emergency Procedures: Spill Management

Even with meticulous handling, spills can occur. The immediate response should be guided by a calm and systematic assessment of the hazard.

Step 1: Assess the Spill
  • Quantity: Is it a small spill (manageable by lab personnel) or a large spill?

  • Location: Is it contained within a fume hood or in an open area?

  • Exposure: Has anyone been contaminated?

Step 2: Small Spill Cleanup (Contained in a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the full PPE described in Section 3.

  • Containment: If the material is a solid, carefully sweep it up to avoid creating dust[12]. Use a plastic dustpan. If it is a liquid, cover it with an inert absorbent material like vermiculite or sand[13].

  • Collection: Carefully place the swept solid or absorbed material into a designated hazardous waste bag or container[13][14].

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning materials must also be disposed of as halogenated hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials and manage it as hazardous waste according to the SOP in Section 3.

Step 3: Large Spill or Spill Outside a Fume Hood
  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Activate the emergency alarm and notify your institution's EHS or emergency response team immediately. Provide them with the chemical name and a copy of the SDS for a similar compound if available. Do not attempt to clean up a large spill yourself.

Regulatory Framework

The procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in the United States.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave"[15]. This includes generation, transportation, treatment, storage, and disposal[11][16].

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), ensure that workers are informed about chemical hazards and protected during handling and disposal activities[17][18][19].

By adhering to this guide, you are not only ensuring your safety and the protection of the environment but also maintaining compliance with federal and local regulations.

References

  • 1-amino-5-bromoisoquinoline - SAFETY DATA SHEET. (2010, May 7). Apollo Scientific Ltd.
  • SAFETY DATA SHEET - 5-Bromoisoquinoline. (2009, May 14). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 3-Bromoquinoline.Fisher Scientific.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.Organic Syntheses.
  • SAFETY DATA SHEET - 1-Bromoisoquinolin-3-amine. (2012, July 27). Fisher Scientific.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • Hazardous Waste - Overview.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste.U.S. Environmental Protection Agency (EPA).
  • HAZARDOUS WASTE SEGREG
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • CHEMICAL SPILL PROCEDURES.Clarkson University.
  • Chemical Spill.University of Illinois Division of Research Safety.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). IDR Environmental Services.
  • EPA Hazardous Waste Codes.University of Maryland Environmental Safety, Sustainability and Risk.
  • Halogenated Solvents in Laboratories.
  • 5-Bromoisoquinoline.
  • Halogenated Solvents.Washington State University Environmental Health & Safety.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency (EPA).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.KPA.
  • 7.2 Organic Solvents.Cornell University Environmental Health and Safety.
  • Cleaning oil spills. (2021, January 21). Reddit.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Working with Hazardous Chemicals.Organic Syntheses.
  • Defining Hazardous Waste.California Department of Toxic Substances Control.
  • SAFETY DATA SHEET - Iodo-5-bromoisoquinoline. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Piranha Etch. (2025, April 30). Sigma-Aldrich.
  • 3-Bromoisoquinoline - Safety D
  • 3-Bromophthalide - Organic Syntheses Procedure.Organic Syntheses.
  • 3-Bromo-5-isocyanatopyridine - SAFETY D

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.